3-[4-(Aminomethyl)benzyloxy] Thalidomide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₁H₁₉N₃O₅ |
|---|---|
Molecular Weight |
393.39 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide, a derivative of thalidomide. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is presented as a multi-step process, commencing from commercially available starting materials.
Overall Synthetic Scheme
The synthesis of this compound is proposed via a five-step sequence:
-
Synthesis of 3-Hydroxythalidomide: Preparation of the core thalidomide structure with a hydroxyl group for subsequent functionalization.
-
Protection of 4-(Aminomethyl)benzyl alcohol: Introduction of a tert-Butoxycarbonyl (Boc) protecting group to the primary amine to prevent side reactions in subsequent steps.
-
Bromination of N-Boc-4-(aminomethyl)benzyl alcohol: Conversion of the benzylic alcohol to a bromide to facilitate nucleophilic substitution.
-
Alkylation of 3-Hydroxythalidomide: Coupling of the protected benzyl bromide with 3-hydroxythalidomide via an O-alkylation reaction.
-
Deprotection of the Boc Group: Removal of the Boc protecting group to yield the final target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxythalidomide
This step involves the reaction of 3-hydroxyphthalic anhydride with L-glutamine, followed by cyclization to form the glutarimide ring.
1a: Synthesis of N-(3-Hydroxyphthaloyl)-L-glutamine
-
To a solution of L-glutamine (1.0 eq) in dimethylformamide (DMF), add 3-hydroxyphthalic anhydride (1.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
Acidify the mixture with 2N HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(3-Hydroxyphthaloyl)-L-glutamine.
1b: Cyclization to 3-Hydroxythalidomide
-
Suspend N-(3-Hydroxyphthaloyl)-L-glutamine (1.0 eq) in acetic anhydride (5-10 vol).
-
Add sodium acetate (0.2 eq) as a catalyst.
-
Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-Hydroxythalidomide.
Step 2: Protection of 4-(Aminomethyl)benzyl alcohol
-
Dissolve 4-(aminomethyl)benzyl alcohol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).
-
Add triethylamine (TEA) (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain tert-butyl (4-(hydroxymethyl)benzyl)carbamate.
Step 3: Bromination of N-Boc-4-(aminomethyl)benzyl alcohol
-
Dissolve tert-butyl (4-(hydroxymethyl)benzyl)carbamate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add triphenylphosphine (PPh₃) (1.2 eq) to the solution and cool to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (4-(bromomethyl)benzyl)carbamate.
Step 4: Alkylation of 3-Hydroxythalidomide
-
Dissolve 3-hydroxythalidomide (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl (4-(bromomethyl)benzyl)carbamate (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to obtain pure 3-[4-((tert-Butoxycarbonylamino)methyl)benzyloxy] Thalidomide.
Step 5: Deprotection of the Boc Group
-
Dissolve 3-[4-((tert-Butoxycarbonylamino)methyl)benzyloxy] Thalidomide (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
The product may precipitate upon neutralization. If not, extract with a suitable organic solvent like ethyl acetate.
-
Filter the solid or concentrate the organic extracts to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the final product, this compound.
Quantitative Data Summary
| Step | Reactant 1 | Eq. | Reactant 2 | Eq. | Reagent(s) | Solvent | Typical Yield (%) |
| 1a | L-Glutamine | 1.0 | 3-Hydroxyphthalic anhydride | 1.05 | - | DMF | 85-95 |
| 1b | N-(3-Hydroxyphthaloyl)-L-glutamine | 1.0 | - | - | Acetic anhydride, NaOAc | Acetic anhydride | 70-85 |
| 2 | 4-(Aminomethyl)benzyl alcohol | 1.0 | Boc₂O | 1.1 | TEA | THF/Water | 90-98 |
| 3 | N-Boc-4-(aminomethyl)benzyl alcohol | 1.0 | NBS | 1.2 | PPh₃ | THF | 80-90 |
| 4 | 3-Hydroxythalidomide | 1.0 | N-Boc-4-(bromomethyl)benzyl carbamate | 1.1 | K₂CO₃ | DMF | 60-75 |
| 5 | Boc-protected intermediate | 1.0 | TFA | 5-10 | - | DCM | 85-95 |
Visualizations
Synthetic Workflow Diagram
An In-Depth Technical Guide on the Mechanism of Action of 3-[4-(Aminomethyl)benzyloxy]thalidomide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 3-[4-(Aminomethyl)benzyloxy]thalidomide, a derivative of thalidomide. Given the limited publicly available data on this specific analog, this document focuses on the well-established principles of thalidomide and its derivatives as molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase. The structural features of 3-[4-(Aminomethyl)benzyloxy]thalidomide strongly suggest its role as a CRBN ligand, likely functionalized for incorporation into Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs, including 3-[4-(Aminomethyl)benzyloxy]thalidomide, function as molecular glues that bind to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1][2] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not its natural substrates. These newly recruited proteins are termed "neosubstrates."
Upon formation of the ternary complex—comprising the thalidomide analog, CRBN, and the neosubstrate—the CRL4-CRBN E3 ligase polyubiquitinates the neosubstrate. This polyubiquitin chain, primarily linked through lysine 48 (K48), serves as a recognition signal for the 26S proteasome, which subsequently degrades the tagged neosubstrate.[3]
The therapeutic effects of thalidomide and its derivatives in diseases like multiple myeloma are primarily attributed to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] The degradation of these factors leads to the downregulation of key myeloma survival genes, including c-Myc and IRF4, and exerts immunomodulatory effects.[5]
The 3-[4-(Aminomethyl)benzyloxy]thalidomide molecule features a key modification—the aminomethylbenzyloxy group. The primary amine in this moiety is a common attachment point for linkers in the synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (such as a thalidomide analog) and a "warhead" that binds to a specific protein of interest (POI), connected by a chemical linker. By tethering the POI to the E3 ligase, PROTACs induce the targeted degradation of the POI.
Therefore, the mechanism of action of a PROTAC incorporating 3-[4-(Aminomethyl)benzyloxy]thalidomide would involve the formation of a ternary complex between the PROTAC, CRL4-CRBN, and the target protein, leading to the ubiquitination and degradation of the target protein.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of thalidomide analogs.
Figure 1: General mechanism of action of thalidomide analogs.
Figure 2: PROTAC mechanism with a thalidomide analog.
Quantitative Data
While specific quantitative data for 3-[4-(Aminomethyl)benzyloxy]thalidomide is not publicly available, the following tables summarize representative data for the parent compound, thalidomide, and its well-characterized analogs, lenalidomide and pomalidomide. This data provides a benchmark for the expected activity of thalidomide-based CRBN ligands.
Table 1: Binding Affinities of Thalidomide Analogs to the DDB1-CRBN Complex
| Compound | Binding Assay Method | Kd or Ki (nM) | Reference |
| Thalidomide | Fluorescence Polarization | 121.6 ± 23.2 | [6] |
| Lenalidomide | Fluorescence Polarization | 268.6 | [7] |
| Pomalidomide | Fluorescence Polarization | 153.9 | [7] |
| (S)-thalidomide | Competitive Elution Assay | ~10-fold stronger than (R)-thalidomide | [8] |
Table 2: Degradation Potency of Thalidomide Analogs Against Neosubstrates
| Compound | Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide | IKZF1 | MM.1S | >1000 | ~50 | [9] |
| Lenalidomide | IKZF1 | MM.1S | ~100 | >90 | [9] |
| Pomalidomide | IKZF1 | MM.1S | ~10 | >90 | [9] |
| Thalidomide | IKZF3 | MM.1S | >1000 | ~60 | [9] |
| Lenalidomide | IKZF3 | MM.1S | ~50 | >90 | [9] |
| Pomalidomide | IKZF3 | MM.1S | ~5 | >90 | [9] |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of thalidomide analogs.
Cereblon Binding Assays
4.1.1. Fluorescence Polarization (FP) Assay
This assay measures the binding of a small molecule to a protein in solution.
-
Principle: A fluorescently labeled ligand (e.g., Cy5-thalidomide) is excited with polarized light. When unbound, it tumbles rapidly, and the emitted light is depolarized. Upon binding to a larger protein (DDB1-CRBN), its tumbling slows, and the emitted light remains polarized. Unlabeled test compounds compete with the fluorescent ligand, causing a decrease in polarization.
-
Protocol:
-
Prepare a solution of recombinant human DDB1-CRBN complex (e.g., 50 nM) and a fluorescently labeled thalidomide probe (e.g., 20 nM Cy5-thalidomide) in assay buffer.
-
Add serial dilutions of the test compound (3-[4-(Aminomethyl)benzyloxy]thalidomide) to the wells of a microplate.
-
Add the DDB1-CRBN/probe mixture to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate Ki values from the EC50 of the competition curve.
-
Figure 3: Fluorescence Polarization Assay Workflow.
Neosubstrate Degradation Assays
4.2.1. Western Blotting
This technique is used to detect and quantify the levels of a specific protein in a cell lysate.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the neosubstrate of interest.
-
Protocol:
-
Culture cells (e.g., multiple myeloma cell line MM.1S) in appropriate media.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the neosubstrate (e.g., anti-IKZF1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
-
Figure 4: Western Blotting Workflow.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a compound promotes the E3 ligase activity towards a neosubstrate.
-
Principle: Recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, CRL4-CRBN, the neosubstrate, and the test compound are incubated together in the presence of ATP. The ubiquitination of the neosubstrate is then detected by Western blotting.
-
Protocol:
-
Combine recombinant human E1 (e.g., UBE1), E2 (e.g., UBE2D3), and ubiquitin in an assay buffer.
-
Add the recombinant CRL4-CRBN complex and the recombinant neosubstrate protein.
-
Add the test compound or DMSO as a control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the neosubstrate to visualize the ladder of polyubiquitinated species.
-
Conclusion
3-[4-(Aminomethyl)benzyloxy]thalidomide belongs to a powerful class of molecules that modulate the function of the CRL4-CRBN E3 ubiquitin ligase. Its chemical structure strongly indicates its utility as a CRBN-recruiting moiety in the development of PROTACs for targeted protein degradation. The mechanism of action hinges on the induced proximity between CRBN and a neosubstrate, leading to ubiquitination and proteasomal degradation. While specific data for this compound are not yet in the public domain, the experimental protocols and benchmark data provided in this guide offer a robust framework for its characterization and for the continued development of novel therapeutics based on targeted protein degradation.
References
- 1. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of 3-[4-(Aminomethyl)benzyloxy] Thalidomide to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thalidomide analogs, specifically focusing on derivatives incorporating a benzyloxy moiety, to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This document outlines the molecular interactions, presents quantitative binding data, details experimental protocols for determining binding affinity, and illustrates the relevant biological pathways.
Introduction: Cereblon as a Therapeutic Target
Cereblon (CRBN) is a crucial component of the CUL4-RING E3 ubiquitin ligase complex, playing a pivotal role in protein ubiquitination and subsequent proteasomal degradation.[1][2] The discovery of CRBN as the primary target of thalidomide and its immunomodulatory analogs (IMiDs), such as lenalidomide and pomalidomide, has revolutionized therapeutic strategies, particularly in the treatment of multiple myeloma.[2][3] These small molecules act as "molecular glues," inducing or enhancing the interaction between CRBN and specific "neosubstrates," leading to their ubiquitination and degradation.[3] The development of novel thalidomide derivatives aims to modulate this interaction for improved therapeutic efficacy and to expand the repertoire of degradable target proteins.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinity for this benzyloxy-containing thalidomide analog, providing a benchmark for understanding the potential interaction of 3-[4-(aminomethyl)benzyloxy] thalidomide with Cereblon.
| Compound | Binding Affinity (Ki) to MsCI4* | Assay Method |
| Thalidomide Analog with Benzyloxy Moiety | 12 µM | FRET Assay |
*MsCI4 is a single-domain bacterial CRBN homolog from Magnetospirillum gryphiswaldense used in the cited study for affinity measurements.[1]
Experimental Protocols for Determining Binding Affinity
The following sections detail standardized protocols for two common biophysical techniques used to quantify the binding affinity of small molecules to proteins: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution) by detecting changes in the refractive index at the sensor surface.[4][5]
Objective: To determine the binding kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant, KD) of this compound for Cereblon.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the CRBN protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the sensor surface via its primary amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 to 10 times the expected KD).
-
Inject the different concentrations of the thalidomide analog over the CRBN-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase, where the analyte binds to the immobilized ligand, resulting in an increase in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, switch to running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[6][7] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the thermodynamic parameters of the interaction between this compound and Cereblon.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human Cereblon (CRBN) protein
-
This compound
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the CRBN protein against the chosen experimental buffer to ensure a precise buffer match between the protein and ligand solutions.
-
Dissolve the this compound in the final dialysis buffer. A small amount of DMSO can be used for initial solubilization, but the final concentration should be matched in both the protein and ligand solutions to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the CRBN solution (typically 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 100-200 µM) into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving Cereblon and a typical experimental workflow for determining binding affinity.
Caption: CRL4-CRBN signaling pathway modulated by a thalidomide analog.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The interaction between thalidomide analogs and Cereblon is a cornerstone of modern targeted protein degradation strategies. While specific binding data for this compound remains to be published, the available data for structurally similar compounds with benzyloxy modifications suggest a micromolar binding affinity. The detailed experimental protocols for SPR and ITC provided in this guide offer a robust framework for the precise determination of the binding kinetics and thermodynamics of this and other novel Cereblon-binding molecules. Such quantitative characterization is essential for the rational design and development of next-generation protein degraders with enhanced potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
The Pivotal Interaction: A Technical Guide to the Structure-Activity Relationship of Thalidomide Analogs and CRBN Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical molecular interactions between thalidomide analogs and the Cereblon (CRBN) protein, a key component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). Understanding the structure-activity relationship (SAR) at this interface is paramount for the rational design of novel immunomodulatory drugs (IMiDs) and targeted protein degraders, such as PROTACs, with enhanced potency and specificity.
The CRL4CRBN E3 Ligase Complex and the Role of Thalidomide Analogs
The CRL4CRBN E3 ubiquitin ligase complex plays a crucial role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1][2][3] This complex is composed of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), Ring-Box 1 (RBX1), and the substrate receptor Cereblon (CRBN).[1][2][4] Thalidomide and its analogs act as "molecular glues," binding directly to CRBN and modulating its substrate specificity.[1][5] This binding event induces a conformational change in CRBN, creating a novel interface for the recruitment of "neosubstrates" that are not endogenous targets of the CRL4CRBN complex.[1][5][6] The subsequent ubiquitination and degradation of these neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are central to the therapeutic effects of these drugs in multiple myeloma and other hematological malignancies.[1][7][8]
Figure 1: CRL4-CRBN E3 Ligase Pathway with Thalidomide Analog.
Core Structural Requirements for CRBN Binding
The binding of thalidomide analogs to CRBN is primarily mediated by the glutarimide moiety, which fits into a specific tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[8][] The phthalimide moiety, on the other hand, is more solvent-exposed and plays a crucial role in the recruitment of neosubstrates.[1][]
Key structural features essential for CRBN binding include:
-
The Glutarimide Ring: This is the primary anchor for CRBN binding. The imide group forms critical hydrogen bonds within the binding pocket.[][10] The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer.[10][11]
-
The Phthalimide Ring: While less critical for direct binding to CRBN, modifications to this ring system profoundly impact the recruitment of specific neosubstrates.[1] Substitutions on the phthalimide ring can enhance interactions with different neosubstrates, leading to varied biological activities.[1][]
Quantitative Analysis of Thalidomide Analog-CRBN Binding
The binding affinity of various thalidomide analogs to CRBN has been quantified using several biophysical techniques. These values are crucial for understanding the potency and guiding the development of new compounds.
| Compound | Binding Affinity (Kd or IC50) to CRBN | Method | Reference |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [12] |
| Lenalidomide | ~178 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [12] |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [12] |
| Iberdomide | Higher affinity than lenalidomide and pomalidomide | Not specified | [1] |
| CC-885 | Not specified | Not specified | [2] |
| CC-122 | Not specified | Not specified | [2] |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.[13]
Experimental Protocols for Determining CRBN Binding
Several experimental methods are employed to characterize the interaction between thalidomide analogs and CRBN.
Fluorescence-Based Thermal Shift Assay
This assay measures the change in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand to a protein generally increases its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Protocol Outline:
-
Protein Preparation: Purified recombinant human CRBN, often in complex with DDB1 for enhanced stability, is used.[14]
-
Reaction Setup: The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of the thalidomide analog in a multi-well plate.
-
Thermal Denaturation: The plate is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Data Acquisition: Fluorescence is measured at each temperature increment.
-
Data Analysis: The Tm is determined by plotting the negative first derivative of the fluorescence signal against temperature. An increase in Tm in the presence of the compound indicates binding.
Figure 2: Workflow for a Fluorescence-Based Thermal Shift Assay.
Affinity Pull-Down Assay
This method utilizes immobilized thalidomide analogs to capture CRBN from cell lysates.
Principle: A thalidomide analog is conjugated to beads (e.g., magnetic FG beads).[2] When incubated with cell lysate, CRBN binds to the immobilized analog and can be "pulled down" from the solution.
Protocol Outline:
-
Bead Preparation: Thalidomide or an analog is covalently linked to magnetic beads.
-
Cell Lysis: Cells expressing CRBN are lysed to release cellular proteins.
-
Incubation: The cell lysate is incubated with the thalidomide-conjugated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an anti-CRBN antibody to confirm the presence of CRBN. Competition experiments, where the lysate is pre-incubated with a soluble thalidomide analog, can be used to demonstrate binding specificity.[14]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the interaction between CRBN and its binding partners within a cellular context.
Principle: An antibody targeting a protein of interest (e.g., a tagged version of CRBN) is used to pull down the protein from a cell lysate. Interacting proteins are also pulled down as part of the complex and can be identified by Western blotting.
Protocol Outline:
-
Cell Transfection (if necessary): Cells are transfected with a plasmid encoding a tagged version of CRBN (e.g., FLAG-CRBN).
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the tag (e.g., anti-FLAG antibody) that is coupled to beads.
-
Washing: The beads are washed to remove non-specific binders.
-
Elution: The protein complexes are eluted from the beads.
-
Analysis: The eluate is analyzed by Western blotting using antibodies against CRBN and its expected binding partners (e.g., DDB1).
Structure-Activity Relationship Insights for Drug Design
The extensive research into the SAR of thalidomide analogs has provided key insights for the design of next-generation CRBN modulators:
-
Glutarimide is not absolute: While the glutarimide moiety is a strong binder, other cyclic imides, such as succinimide, have also been shown to bind to CRBN, sometimes with higher affinity.[15]
-
Phthalimide modifications drive neosubstrate specificity: Altering the substituents on the phthalimide ring is a powerful strategy to modulate the neosubstrate repertoire.[1][] For example, the addition of an amino group in lenalidomide and pomalidomide enhances the degradation of IKZF1 and IKZF3.[1]
-
Linker optimization is crucial for PROTACs: In the context of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the CRBN-binding moiety to the target protein-binding ligand is critical for inducing a productive ternary complex and subsequent degradation.
Figure 3: Logical Relationship of Thalidomide Analog SAR.
Conclusion
The interaction between thalidomide analogs and CRBN is a cornerstone of modern targeted protein degradation strategies. A thorough understanding of the SAR, supported by robust quantitative binding data and well-defined experimental protocols, is essential for the continued development of novel therapeutics that leverage the CRL4CRBN E3 ligase complex. This guide provides a foundational framework for researchers and drug developers to navigate this complex and rapidly evolving field.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of 3-[4-(Aminomethyl)benzyloxy] Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a glutamic acid derivative, is a well-known immunomodulatory drug with a complex history. Its potent therapeutic effects in treating multiple myeloma and erythema nodosum leprosum are contrasted by its severe teratogenicity. The unique biological activities of thalidomide are attributed to its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific protein targets.[1][2][3] The functionalization of the thalidomide scaffold is a key strategy in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety serves as an E3 ligase ligand.
This technical guide focuses on a specific derivative, 3-[4-(Aminomethyl)benzyloxy] Thalidomide. This modification introduces a flexible linker with a primary amine, a common attachment point for further chemical elaboration. Understanding the core chemical properties of this derivative is crucial for its potential application in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound features the core phthalimide and glutarimide rings of thalidomide, with a 4-(aminomethyl)benzyloxy substituent at the 3-position of the phthalimide ring.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₂₀H₁₉N₃O₅ | Calculated based on the chemical structure. |
| Molecular Weight | 381.38 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a white to off-white solid.[4] | Based on the appearance of thalidomide. |
| Melting Point (°C) | Expected to be lower than thalidomide (269-271 °C).[5] | Substitution on the phthalimide ring can disrupt crystal packing.[6][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[8] | The benzyloxy group may slightly increase lipophilicity compared to thalidomide. |
| pKa | The glutarimide N-H has a pKa of ~10.7. The primary amine is basic. | The acidic proton on the glutarimide ring is a key feature of thalidomide.[5] |
| LogP | Expected to be higher than thalidomide (~0.3).[9] | The addition of the benzyloxy group increases the lipophilicity. |
| Stability | Susceptible to hydrolysis, especially under basic conditions. Racemization of the chiral center on the glutarimide ring can occur in vivo and in vitro.[10][11][12] | The phthalimide and glutarimide rings are subject to hydrolytic cleavage. |
Synthesis
A plausible synthetic route to this compound would involve the reaction of a protected 4-(aminomethyl)benzyl alcohol with 3-hydroxythalidomide, followed by deprotection. Alternatively, a multi-step synthesis starting from a substituted phthalic anhydride could be employed.
Hypothetical Synthetic Workflow:
References
- 1. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 841-67-8 CAS MSDS ((-)-THALIDOMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Benzyloxy Group in Thalidomide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the benzyloxy group in the context of thalidomide and its derivatives. By examining its influence on Cereblon (CRBN) binding and the subsequent molecular interactions, this document serves as a critical resource for the rational design of novel CRBN-modulating agents, including immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concept: Modulation of the CRL4-CRBN E3 Ubiquitin Ligase Complex
Thalidomide and its analogs exert their therapeutic effects by acting as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. The core structure, comprising a phthalimide and a glutarimide ring, is essential for this activity.[1][2] The glutarimide moiety anchors the molecule into a tri-tryptophan pocket on the surface of CRBN, while the phthalimide portion is solvent-exposed and can be modified to recruit new protein substrates (neosubstrates) for ubiquitination and subsequent proteasomal degradation.[3] Modifications to this exposed moiety are critical for determining the specific neosubstrates targeted by the derivative.
The Benzyloxy Group as a Key Modification
Recent research into novel CRBN effectors has explored a wide range of chemical moieties to append to the core binding scaffold. Among these, the benzyloxy group has emerged as a significant substituent for achieving high-affinity binding to Cereblon.
Structure-Activity Relationship (SAR) Insights
In a key study focused on the de-novo design of CRBN effectors, a benzyloxy-substituted isoindolinone derivative demonstrated potent binding to a bacterial homolog of the human CRBN thalidomide-binding domain. This finding highlights the favorable interactions that a bulky, aromatic ether group can establish at the CRBN interface. The benzyloxy group, through its size and electronic properties, can occupy space and form interactions that enhance the overall affinity of the molecule for its target.
Quantitative Data on CRBN Binding
The following table summarizes the binding affinity of a key benzyloxy-substituted thalidomide derivative compared to the parent compound and other analogs.
| Compound ID | Structure / Key Feature | Assay Type | Target | Binding Affinity (Ki) | Reference |
| 7g | Benzyloxy-substituted isoindolinone | FRET Assay | MsCI4 | 9 µM | [4][5] |
| Thalidomide | Parent Compound | Various | CRBN | ~250 nM (Kd) | |
| Pomalidomide | Amino-substituted | Various | CRBN | ~157 nM (Kd) | |
| 7c | 2,4,6-trichlorobenzol substituted | FRET Assay | MsCI4 | 9 µM | [4][5] |
| 7f | Styryl substituted | FRET Assay | MsCI4 | 20 µM | [4][5] |
| 7h | Dichloro-benzothiophene substituted | FRET Assay | MsCI4 | 20 µM | [4][5] |
*Note: MsCI4 is a bacterial homolog of the human CRBN thalidomide-binding domain used for screening and affinity assays.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental procedures is crucial for understanding the role of benzyloxy-thalidomide derivatives.
CRL4-CRBN Signaling Pathway
The following diagram illustrates the mechanism of action of a thalidomide derivative, leading to the degradation of a target neosubstrate.
Caption: Mechanism of CRL4-CRBN mediated neosubstrate degradation.
Experimental Workflow: FRET-Based CRBN Binding Assay
This diagram outlines a typical Fluorescence Resonance Energy Transfer (FRET) competition assay used to determine the binding affinity of novel compounds to CRBN.
Caption: Workflow for a FRET-based CRBN binding competition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Synthesis of Benzyloxy-Substituted Isoindolinone (Analog of Compound 7g)
This protocol is based on the general synthetic scheme for isoindolinone-based CRBN effectors.[6]
Materials:
-
3-aminopiperidine-2,6-dione hydrochloride
-
Benzyloxy-substituted carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of Carboxylic Acid: The benzyloxy-substituted carboxylic acid is dissolved in anhydrous THF. CDI and a catalytic amount of DMAP are added. The mixture is stirred under reflux for 48 hours to form the acyl-imidazole intermediate.
-
Amine Deprotection (if necessary): If the starting 3-aminopiperidine-2,6-dione is Boc-protected, it is treated with TFA at room temperature for 30 minutes to remove the protecting group. The solvent is then removed under reduced pressure.
-
Coupling Reaction: The deprotected 3-aminopiperidine-2,6-dione (or its hydrochloride salt) and DIPEA are dissolved in anhydrous THF. The solution containing the activated benzyloxy-substituted acyl-imidazole (from step 1) is added dropwise at 0°C.
-
Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
Purification: The solvent is evaporated, and the residue is purified using column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to yield the final benzyloxy-substituted isoindolinone product.
CRBN Binding Affinity Determination by FRET Assay
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound.[5]
Materials:
-
Purified CRBN thalidomide-binding domain (e.g., MsCI4)
-
Fluorescently labeled CRBN binder (FRET tracer, e.g., BODIPY-thalidomide)
-
Test compound (benzyloxy-thalidomide derivative)
-
Assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
384-well microplates
Procedure:
-
Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Assay Mixture: In each well of the microplate, the CRBN protein, the FRET tracer, and a specific concentration of the test compound are mixed. A control well contains CRBN and tracer but no test compound (representing 100% FRET signal), and another control contains only tracer (background).
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: The fluorescence is measured using a plate reader capable of FRET detection. The donor fluorophore is excited, and the emission from the acceptor fluorophore is recorded.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the controls. The data are plotted against the logarithm of the test compound concentration, and the resulting sigmoidal curve is fitted to a four-parameter logistic model to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the FRET tracer.
Conclusion and Future Directions
The incorporation of a benzyloxy group onto the thalidomide scaffold represents a promising strategy for developing high-affinity CRBN ligands. The available data indicates that this moiety can effectively enhance binding, likely through favorable steric and electronic interactions within the ligand-binding pocket.
Future research should focus on:
-
Neosubstrate Profiling: Quantitatively assessing the degradation of known neosubstrates (e.g., IKZF1, IKZF3, SALL4) induced by benzyloxy-substituted derivatives to understand how this group influences substrate specificity.
-
Systematic SAR Studies: Synthesizing and testing a broader range of derivatives with substitutions on the benzyl ring to fine-tune binding affinity and substrate selectivity.
-
In Vivo Efficacy: Evaluating the most promising benzyloxy-substituted compounds in relevant cellular and animal models of disease to determine their therapeutic potential.
By systematically exploring modifications like the benzyloxy group, the field can continue to develop next-generation molecular glues with improved potency, selectivity, and therapeutic profiles.
References
- 1. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Targeted Protein Degradation Using Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of targeted protein degradation (TPD) facilitated by thalidomide and its analogs. It delves into the molecular mechanisms, key components of the cellular machinery, and the evolution of this strategy from "molecular glues" to the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge required for drug discovery and development in this burgeoning field.
Core Concepts: Hijacking the Ubiquitin-Proteasome System
Targeted protein degradation is a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1][2] This approach leverages the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The UPS is a highly regulated process where proteins are marked for destruction by the covalent attachment of ubiquitin, a small regulatory protein. This process is catalyzed by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3] The E3 ligase is the key component for substrate recognition, providing specificity to the system. Once a protein is polyubiquitinated, it is recognized and degraded by the 26S proteasome.[4]
Thalidomide and its analogs function by co-opting a specific E3 ubiquitin ligase complex, known as Cullin-RING Ligase 4 (CRL4) associated with its substrate receptor Cereblon (CRBN).[3][5] This discovery was a breakthrough, revealing that these small molecules act as "molecular glues."[1][2] They bind directly to CRBN and alter its substrate-binding surface, inducing the recruitment of proteins not normally targeted by this E3 ligase.[5][6] These newly recruited proteins are termed "neosubstrates."[2][5] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the proteasome.[7][8]
The Central Role of Cereblon (CRBN)
Cereblon (CRBN) was identified as the primary direct target of thalidomide.[3][5] It serves as the substrate receptor within the CRL4-CRBN E3 ligase complex, which also includes Cullin 4 (CUL4), Damaged DNA-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[7][9] The binding of a thalidomide analog, such as lenalidomide or pomalidomide, to a pocket in CRBN creates a new composite interface.[8] This new surface can recognize and bind to specific structural motifs, often a "G-loop," present on the neosubstrate proteins.[6] The structure of the thalidomide analog dictates which neosubstrates are recruited, allowing for differential therapeutic effects.[5]
Key Neosubstrates and Therapeutic Implications
The degradation of specific neosubstrates underlies the clinical efficacy of thalidomide and its analogs, known as Immunomodulatory imide Drugs (IMiDs).[1][10]
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are zinc-finger transcription factors crucial for B-cell and plasma cell development.[1] Their degradation is a key mechanism for the anti-myeloma effects of lenalidomide and pomalidomide, leading to the downregulation of the oncogenic transcription factor IRF4.[1][7]
-
Casein Kinase 1α (CK1α): Lenalidomide induces the degradation of this kinase, which is the therapeutic mechanism in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q.[1][8]
-
SALL4: The degradation of this transcription factor has been implicated in the teratogenic effects of thalidomide.[2][10]
Mechanism of Action and Signaling Pathways
The binding of a thalidomide analog to CRBN initiates a cascade of events leading to the degradation of a target neosubstrate. This process changes the substrate specificity of the CRL4-CRBN E3 ligase complex, effectively reprogramming it to target new proteins for destruction.
Caption: Mechanism of thalidomide-induced targeted protein degradation.
From Molecular Glues to PROTACs
The understanding of how thalidomide analogs function as molecular glues paved the way for a more generalizable technology: Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[11] One ligand (the "warhead") binds to a protein of interest (POI), while the other ligand recruits an E3 ligase.
Thalidomide and its analogs, particularly pomalidomide, are widely used as the E3 ligase-recruiting moiety in PROTAC design.[][] They offer advantages such as small size and favorable drug-like properties.[][14] By linking a thalidomide analog to a binder for a specific disease-causing protein, researchers can create a PROTAC that induces the formation of a ternary complex between the POI, the PROTAC, and the CRL4-CRBN E3 ligase.[] This proximity induces the ubiquitination and subsequent degradation of the POI, expanding the "degradable" proteome far beyond the natural neosubstrates of IMiDs.[2]
Quantitative Data: Binding Affinities and Degradation Potency
The efficacy of a thalidomide-based degrader is dependent on its binding affinity for CRBN and the efficiency with which it induces the degradation of the target protein. The table below summarizes key quantitative metrics for thalidomide and its principal analogs.
| Compound | CRBN Binding Affinity (Kd) | Neosubstrate | Degradation Potency (DC₅₀) | Cell Line | Reference |
| Thalidomide | ~2.5 µM | IKZF1 | ~1 µM | MM.1S | [5] |
| Lenalidomide | ~250 nM | IKZF1 | ~50 nM | MM.1S | [5] |
| Pomalidomide | ~180 nM | IKZF3 | ~10 nM | MM.1S | [5] |
| CC-122 | Not Specified | IKZF1 / IKZF3 | IKZF1: ~5 nMIKZF3: ~2 nM | DOHH2 | [5] |
Note: Binding affinities and degradation potencies can vary significantly based on the assay format, cell line, and experimental conditions. The data presented are representative values from the literature.
Experimental Protocols and Workflow
The development of a novel thalidomide analog or a CRBN-recruiting PROTAC follows a structured workflow involving biochemical, biophysical, and cell-based assays to characterize its activity at each step of the degradation pathway.[16]
Caption: Experimental workflow for evaluating thalidomide-based degraders.
Detailed Methodologies
This assay measures the binding affinity of a compound to CRBN in a competitive format.
-
Reagents and Materials:
-
Recombinant His-tagged DDB1:CRBN complex.
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).
-
Fluorescein-labeled thalidomide analog (tracer/acceptor fluorophore).
-
Test compounds (thalidomide analogs).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20).
-
384-well low-volume assay plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In each well of the 384-well plate, add the DDB1:CRBN complex, Tb-anti-His antibody, and the fluorescent tracer at optimized concentrations.
-
Add the test compound dilutions to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (high concentration of a known binder like pomalidomide).
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.
-
This proximity-based assay detects the formation of the POI-Degrader-E3 ligase ternary complex.[17]
-
Reagents and Materials:
-
Recombinant His-tagged CRBN.
-
Recombinant GST-tagged Protein of Interest (POI).
-
AlphaLISA anti-His Acceptor beads.
-
AlphaLISA Glutathione Donor beads.
-
Test compound (PROTAC).
-
Assay Buffer.
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
Add His-CRBN, GST-POI, and the test compound to the wells of the assay plate.
-
Incubate for 60 minutes at room temperature to allow for complex formation.
-
Add a mixture of the anti-His Acceptor beads and Glutathione Donor beads to all wells.
-
Incubate for an additional 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the log concentration of the test compound. A characteristic "hook effect" or bell-shaped curve is often observed, where the signal increases as the ternary complex forms and then decreases at high compound concentrations due to the formation of binary complexes that prevent bridging.[18] The peak of the curve represents the optimal concentration for ternary complex formation.
-
This is the traditional method to quantify the reduction in target protein levels within cells following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S multiple myeloma cells) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein level against the log concentration of the compound to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
The discovery of the mechanism of action of thalidomide and its analogs has fundamentally transformed an infamous drug into a cornerstone of a new therapeutic paradigm.[3][19] By acting as molecular glues that reprogram the CRL4-CRBN E3 ligase, these compounds enable the targeted degradation of disease-relevant proteins.[5][6] This principle has been extended to the rational design of PROTACs, greatly expanding the druggable proteome to include targets previously considered intractable.[2][10] A deep understanding of the underlying biology, coupled with a robust suite of biochemical, biophysical, and cellular assays, is critical for the continued development of this powerful class of therapeutics. This guide provides the foundational framework for researchers and drug developers to explore and advance the field of targeted protein degradation.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 11. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thalidomide and its Derivatives for Researchers
Disclaimer: This technical guide focuses on the well-characterized immunomodulatory agent Thalidomide and its analogs due to the limited availability of public information on the specific derivative 3-[4-(Aminomethyl)benzyloxy] Thalidomide, for which a specific CAS number is not readily found in public databases. The information provided herein on Thalidomide serves as a foundational resource for researchers and drug development professionals interested in this class of compounds.
Introduction
Thalidomide, a derivative of glutamic acid, was first introduced as a sedative but was withdrawn from the market due to its severe teratogenic effects.[1] It was later repurposed and has become a significant therapeutic agent, particularly in the treatment of multiple myeloma and erythema nodosum leprosum.[2][3] Its therapeutic efficacy stems from its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties.[3] The discovery of Cereblon (CRBN) as its primary molecular target has revolutionized our understanding of its mechanism of action and has paved the way for the development of novel thalidomide analogs, known as immunomodulatory drugs (IMiDs).[4][5]
This guide provides an in-depth overview of the technical aspects of Thalidomide, including its synthesis, mechanism of action, key experimental protocols, and relevant quantitative data to support researchers in their drug discovery and development efforts.
CAS Number and Supplier Information
Table 1: CAS Number for Thalidomide
| Compound Name | CAS Number |
| Thalidomide | 50-35-1 |
A variety of suppliers provide Thalidomide and its derivatives for research purposes. The following table lists some potential suppliers. Researchers should verify the purity and specifications of the compounds from the respective suppliers.
Table 2: Potential Suppliers for Thalidomide and its Derivatives
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers Thalidomide and various analogs. |
| Cayman Chemical | --INVALID-LINK-- | Provides Thalidomide and related compounds for research. |
| Selleck Chemicals | --INVALID-LINK-- | Supplies a range of small molecules including Thalidomide. |
| Tocris Bioscience | --INVALID-LINK-- | Offers Thalidomide and functionalized derivatives for PROTAC research. |
| MedChemExpress | --INVALID-LINK-- | Provides Thalidomide and a wide array of chemical probes. |
Synthesis and Chemistry
The synthesis of Thalidomide can be achieved through various methods. A common approach involves the reaction of phthalic anhydride with glutamic acid or its derivatives.[6]
A representative synthetic scheme is outlined below:
Caption: A simplified two-step synthesis of Thalidomide.
The synthesis of Thalidomide analogs often involves modifications of the phthalimide or glutarimide rings. Solid-phase synthesis techniques have been developed to generate libraries of Thalidomide derivatives for structure-activity relationship (SAR) studies.[7][8] The synthesis of benzyloxy derivatives, which would be a key step for producing the user's compound of interest, can be achieved through nucleophilic substitution reactions with appropriate benzyl halides.[9][10][11]
Mechanism of Action: The Role of Cereblon
The pleiotropic effects of Thalidomide are primarily mediated through its binding to the protein Cereblon (CRBN).[4][5] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[5][12][13]
Upon binding of Thalidomide or its analogs to CRBN, the substrate specificity of the E3 ligase complex is altered.[5] This leads to the recruitment of "neosubstrates," which are not the natural targets of CRL4^CRBN. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12] The ubiquitination of these transcription factors targets them for proteasomal degradation, leading to the downstream immunomodulatory and anti-proliferative effects observed with Thalidomide treatment.[12]
Caption: Thalidomide's mechanism of action via the CRL4^CRBN E3 ligase complex.
Experimental Protocols
In Vitro Anti-Angiogenesis Assay: Endothelial Tube Formation
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Methodology:
-
Preparation: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Thalidomide) or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Caption: Workflow for an in vitro endothelial tube formation assay.
Immunomodulatory Assay: Cytokine Production in PBMCs
This protocol measures the effect of a compound on the production of cytokines by Peripheral Blood Mononuclear Cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of the test compound for 1-2 hours. Subsequently, stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen.
-
Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-2, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
Quantitative Data
Effect of Thalidomide on Cytokine Production
Thalidomide is known to modulate the production of various cytokines. The following table summarizes representative data on its effects.
Table 3: Effect of Thalidomide on Cytokine Production in Stimulated PBMCs
| Cytokine | Effect of Thalidomide | Reference |
| TNF-α | Inhibition | [1] |
| IL-1β | No significant change | [1] |
| IL-6 | No significant change | [1] |
| IL-12 | Inhibition | [1] |
| IL-2 | Enhancement | [14] |
| IFN-γ | Inhibition | [14] |
| IL-4 | Enhancement | [14] |
| IL-5 | Enhancement | [14] |
Note: The effects can be cell-type and stimulus-dependent.
Clinical Trial Data in Multiple Myeloma
The efficacy of Thalidomide in combination with dexamethasone has been demonstrated in clinical trials for newly diagnosed multiple myeloma.
Table 4: Key Results from a Phase 3 Clinical Trial of Thalidomide plus Dexamethasone in Newly Diagnosed Multiple Myeloma
| Endpoint | Thalidomide + Dexamethasone | Dexamethasone Alone | P-value |
| Overall Response Rate | 63% | 46% | <0.001 |
| Median Time to Progression | 22.6 months | 6.5 months | <0.001 |
Data from a multicenter, randomized, double-blind, placebo-controlled study.[15]
Conclusion
Thalidomide and its analogs remain a cornerstone in the treatment of multiple myeloma and other conditions, driven by their unique mechanism of action centered on the modulation of the CRL4^CRBN E3 ubiquitin ligase complex. While specific technical data for this compound is scarce, this guide provides a comprehensive overview of the parent compound, Thalidomide. The detailed information on its synthesis, mechanism of action, experimental protocols, and quantitative data serves as a valuable resource for researchers and professionals in the field of drug development, enabling further exploration of this important class of therapeutic agents.
References
- 1. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. myeloma.org [myeloma.org]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Solid-phase synthesis of thalidomide and its analogues. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy) benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The immunosuppressive drug thalidomide induces T helper cell type 2 (Th2) and concomitantly inhibits Th1 cytokine production in mitogen- and antigen-stimulated human peripheral blood mononuclear cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of Thalidomide Plus Dexamethasone Compared With Dexamethasone As Initial Therapy for Newly Diagnosed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-[4-(Aminomethyl)benzyloxy] Thalidomide in PROTAC Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-[4-(Aminomethyl)benzyloxy] Thalidomide as a Cereblon (CRBN) E3 ligase ligand in the development and characterization of Proteolysis Targeting Chimeras (PROTACs). The following protocols and data will enable researchers to effectively incorporate this ligand into their PROTAC design and evaluation workflows.
Introduction
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. A PROTAC molecule consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a derivative of thalidomide and serves as a potent ligand for the CRBN E3 ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating this moiety into a PROTAC, the resulting molecule can recruit CRBN to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.
Signaling Pathway
The mechanism of action for a PROTAC utilizing a this compound-based CRBN ligand involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.
Caption: CRBN-mediated PROTAC Signaling Pathway.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its degradation concentration 50 (DC50) and maximum degradation (Dmax) values. While specific data for a PROTAC utilizing this compound will be target-dependent, the following table provides representative data for thalidomide-based PROTACs targeting various proteins.
| PROTAC Target | CRBN Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 | Thalidomide derivative | HeLa | 6.02 | >90 | [1] |
| Aiolos | Pomalidomide | MM.1S | ~10 (for degradation) | >80 | [2] |
| BRD4 | dBET1 (Pomalidomide-based) | Various | Variable | Variable | [3] |
| HDAC3 | Benzamide derivative | HCT116 | 440 | 77 | [4] |
Note: The performance of a PROTAC is highly dependent on the specific target protein, the linker, and the cellular context. The above values should be considered as a general reference.
Experimental Protocols
The following protocols provide a general framework for evaluating a PROTAC containing this compound. Optimization of specific conditions (e.g., cell density, incubation times, antibody concentrations) is recommended for each new target and cell line.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). d. Replace the medium in each well with the medium containing the PROTAC dilutions. e. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: Confirmation of Proteasome-Mediated Degradation
This protocol is used to confirm that the observed protein degradation is dependent on the proteasome.
1. Cell Treatment: a. Seed and culture cells as described in Protocol 1. b. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours. c. Add the PROTAC at a concentration that induces significant degradation (e.g., 5-10 times the DC50) to the pre-treated cells. d. Incubate for the same duration as in the initial degradation experiment.
2. Cell Lysis and Western Blotting: a. Follow the steps for cell lysis and western blotting as described in Protocol 1. b. Analyze the results. If the PROTAC-induced degradation is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-mediated.
Protocol 3: Verification of CRBN-Dependent Degradation
This protocol verifies that the PROTAC's activity is dependent on the CRBN E3 ligase.
1. Competitive Inhibition: a. Seed and culture cells as described in Protocol 1. b. Pre-treat cells with an excess of a free CRBN ligand (e.g., 10 µM thalidomide or pomalidomide) or a vehicle control for 1-2 hours. This will saturate the CRBN binding sites. c. Add the PROTAC at a concentration that induces significant degradation. d. Incubate for the same duration as in the initial degradation experiment. e. Perform cell lysis and western blotting as described in Protocol 1. Degradation should be blocked in the presence of the competing CRBN ligand.
2. CRBN Knockdown/Knockout (Alternative Method): a. Use CRISPR/Cas9 or siRNA to generate a cell line with reduced or no CRBN expression. b. Treat both the wild-type and CRBN knockdown/knockout cells with the PROTAC. c. Perform cell lysis and western blotting. The PROTAC should not induce degradation in the CRBN-deficient cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a PROTAC incorporating this compound.
Caption: PROTAC Discovery and Validation Workflow.
References
- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Targeted Degradation of BET Proteins Using 3-[4-(Aminomethyl)benzyloxy] Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. Their association with acetylated histones makes them key players in chromatin remodeling and the expression of oncogenes like c-MYC. Consequently, BET proteins have emerged as significant therapeutic targets for cancer and inflammatory diseases. While small-molecule inhibitors have shown promise, a newer and more potent strategy involves targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. They consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. 3-[4-(Aminomethyl)benzyloxy] Thalidomide serves as a derivative of thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. When incorporated into a PROTAC, this moiety recruits the CRBN E3 ligase complex, which, in proximity to a BET protein, leads to the ubiquitination and subsequent degradation of the BET protein by the proteasome.
This document provides detailed protocols and data related to the application of thalidomide-based PROTACs for the targeted degradation of BET proteins in a research setting.
Mechanism of Action
Thalidomide-based BET PROTACs function by inducing the formation of a ternary complex between the target BET protein (e.g., BRD4) and the CRBN E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target proteins.
Quantitative Data Summary
The efficacy of BET PROTACs can be quantified by their ability to induce degradation (DC₅₀) and inhibit cell proliferation (IC₅₀). The tables below summarize the performance of representative thalidomide/pomalidomide-based BET degraders compared to VHL-based degraders and small-molecule inhibitors.
Table 1: Degradation Potency (DC₅₀) of BET PROTACs
| Compound | E3 Ligase Ligand | Target Cell Line | DC₅₀ (BRD4) | Reference |
|---|---|---|---|---|
| dBET1 | Thalidomide | MV4-11 (AML) | 460 nM | |
| ARV-825 | Pomalidomide | Secondary AML | ~1 nM | |
| BETd-246 | Thalidomide | MDA-MB-468 (TNBC) | <10 nM |
| ARV-771 | VHL Ligand | 22Rv1 (Prostate) | <5 nM | |
DC₅₀: Concentration required to degrade 50% of the target protein.
Table 2: Anti-proliferative Activity (IC₅₀) of BET PROTACs vs. Inhibitors
| Compound | Mechanism | Target Cell Line | IC₅₀ | Reference |
|---|---|---|---|---|
| ARV-771 (PROTAC) | BET Degrader | 22Rv1 (Prostate) | <1 nM (c-MYC) | |
| JQ1 (Inhibitor) | BET Inhibitor | 22Rv1 (Prostate) | ~10 nM (c-MYC) | |
| OTX015 (Inhibitor) | BET Inhibitor | 22Rv1 (Prostate) | ~100 nM (c-MYC) | |
| dBET1 (PROTAC) | BET Degrader | MV4-11 (AML) | 140 nM |
| JQ1 (Inhibitor) | BET Inhibitor | MV4-11 (AML) | 1100 nM | |
IC₅₀: Concentration required to inhibit 50% of cell growth or a downstream marker (e.g., c-MYC levels).
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol details the procedure to quantify the degradation of BET proteins (BRD2, BRD3, BRD4) in cultured cells following treatment with a thalidomide-based PROTAC.
Materials and Reagents:
-
Cell line of interest (e.g., HEK293, 22Rv1, MDA-MB-468)
-
Complete culture medium (e.g., RPMI, DMEM with 10% FBS)
-
Thalidomide-based BET PROTAC and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., Bortezomib, MG132) for control experiments
-
Lysis Buffer (e.g., RIPA or Urea Lysis Buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-BRD2, anti-BRD3, and a loading control (e.g., anti-β-actin, anti-GAPDH, anti-α-Tubulin)
-
HRP- or fluorophore-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) or fluorescence imaging system
Procedure:
-
Cell Plating: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the BET PROTAC in fresh culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only (DMSO) control.
-
For rescue experiments, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 62.5 nM bortezomib).
-
Aspirate the old medium and add the treatment medium to the cells.
-
Incubate for the desired time period (e.g., 2, 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (containing inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 10-20 µg of total protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4, diluted 1:1,000-1:3,000) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate secondary antibody (diluted 1:5,000-1:10,000) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
For chemiluminescent detection, incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
For fluorescent detection, scan the membrane using a fluorescence scanner (e.g., LI-COR Odyssey).
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the BET protein band to the corresponding loading control band.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-dependent interaction between a BET protein and the CRBN E3 ligase.
Materials and Reagents:
-
Reagents from Protocol 1 (Cell culture, PROTAC)
-
Non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
IP-validated primary antibody for the "bait" protein (e.g., anti-BRD4)
-
Primary antibody for the "prey" protein (e.g., anti-CRBN) for Western Blot detection
-
Protein A/G magnetic or agarose beads
-
Wash Buffer (similar to IP Lysis Buffer, may have lower detergent concentration)
-
Elution Buffer (e.g., Laemmli sample buffer or low-pH glycine buffer)
Procedure:
-
Cell Culture and Treatment: Grow cells in 10 cm or 15 cm dishes to ~80-90% confluency. Treat with an effective concentration of the BET PROTAC (and a vehicle control) for a short duration (e.g., 1-4 hours) to maximize ternary complex presence before significant degradation occurs.
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in 0.5-1.0 mL of non-denaturing IP lysis buffer on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Pre-clearing:
-
Determine the protein concentration of the lysate. Use at least 1 mg of total protein per IP reaction.
-
Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads (centrifugation or magnet) and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the IP-validated anti-BRD4 antibody to the pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30-50 µL of fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer. Between each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
-
Western Blot Analysis:
-
Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel.
-
Include a sample of the initial lysate ("Input") as a positive control.
-
Perform Western Blotting as described in Protocol 1.
-
Probe separate membranes (or a stripped membrane) with antibodies against BRD4 (to confirm successful pulldown) and CRBN (to detect the interaction). A stronger CRBN band in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of BET protein degradation on cell proliferation and viability using a metabolic assay (e.g., MTT or MTS).
Materials and Reagents:
-
Cells and culture reagents
-
BET PROTAC and vehicle control (DMSO)
-
96-well clear-bottom tissue culture plates
-
MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow to adhere overnight.
-
Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the compounds to the wells and incubate for a desired period (e.g., 72 hours).
-
Assay:
-
For MTS: Add 20 µL of the MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Analysis:
-
Subtract the background absorbance (from medium-only wells).
-
Normalize the absorbance values of treated wells to the vehicle-control wells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Application Notes and Protocols for In-cell Protein Degradation Studies Using 3-[4-(Aminomethyl)benzyloxy] Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Thalidomide and its derivatives are well-established ligands for the E3 ligase Cereblon (CRBN).[][2][3][4] The molecule 3-[4-(Aminomethyl)benzyloxy] Thalidomide is a functionalized thalidomide derivative designed for the synthesis of PROTACs. The aminomethylbenzyloxy group provides a convenient attachment point for a linker connected to a ligand for a specific protein of interest. This document provides detailed application notes and protocols for utilizing this compound as a CRBN-recruiting moiety in in-cell protein degradation studies.
Mechanism of Action
This compound, when incorporated into a PROTAC, facilitates the degradation of a target protein through the following mechanism:
-
Ternary Complex Formation: The PROTAC, containing the this compound moiety, simultaneously binds to the target protein (via the target-binding ligand) and the CRBN E3 ligase (via the thalidomide moiety). This proximity induces the formation of a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another target protein molecule.
Experimental Protocols
Several methods can be employed to monitor the in-cell degradation of a target protein. Below are detailed protocols for common assays.
Protocol 1: Western Blotting for Target Protein Degradation
Western blotting is a widely used technique to qualitatively and semi-quantitatively measure the levels of a specific protein in a cell lysate.
Materials:
-
Cells expressing the target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein or use a different colored fluorescent secondary antibody for simultaneous detection.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format.[5][6][7][8][9] This requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
White, opaque 96- or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in white assay plates.
-
Compound Treatment: Add the PROTAC at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time points.
-
Lytic Detection (Endpoint Assay):
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete lysis and signal generation.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from wells with untagged cells.
-
Calculate the percentage of protein remaining relative to the vehicle-treated cells.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
-
Protocol 3: Quantitative Mass Spectrometry for Proteome-wide Analysis
Mass spectrometry (MS)-based proteomics can provide a global and unbiased view of protein degradation, allowing for the assessment of both on-target and off-target effects of the PROTAC.[10][11][12][13][14]
Materials:
-
Cells expressing the target protein
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Lysis buffer for MS (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (for multiplexed quantification)
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Treatment: Grow and treat cells with the PROTAC and vehicle control as described in the Western blot protocol.
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in MS-compatible lysis buffer.
-
Quantify the protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Labeling (e.g., TMT):
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Confirm the degradation of the intended target and identify any potential off-target proteins.
-
Data Presentation
Quantitative data from protein degradation experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Data for Target Protein Degradation
| PROTAC Concentration | % Degradation (Western Blot) | % Degradation (HiBiT Assay) |
| 0.1 nM | 5 ± 2 | 8 ± 3 |
| 1 nM | 25 ± 5 | 30 ± 4 |
| 10 nM | 60 ± 7 | 65 ± 6 |
| 100 nM | 85 ± 4 | 90 ± 3 |
| 1 µM | 92 ± 3 | 95 ± 2 |
| 10 µM | 93 ± 3 | 96 ± 2 |
Note: The data presented are for illustrative purposes only and must be determined experimentally.
Table 2: Key Degradation Parameters
| Parameter | Value | Method |
| DC₅₀ | 8.5 nM | HiBiT Assay |
| Dₘₐₓ | 96% | HiBiT Assay |
Note: The data presented are for illustrative purposes only and must be determined experimentally.
Conclusion
The use of this compound as a CRBN ligand in the design of PROTACs offers a versatile tool for targeted protein degradation studies. The protocols outlined in this document provide a framework for assessing the efficacy and specificity of such PROTACs. It is crucial to empirically determine the optimal experimental conditions, including PROTAC concentration and treatment duration, for each specific target protein and cell line. The combination of techniques such as Western blotting, HiBiT assays, and quantitative mass spectrometry will provide a comprehensive understanding of the PROTAC's activity and its effects on the cellular proteome.
References
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HiBiT Protein Tagging Technology [promega.kr]
- 8. promegaconnections.com [promegaconnections.com]
- 9. promega.com [promega.com]
- 10. Protein Degrader [proteomics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTACs Utilizing 3-[4-(Aminomethyl)benzyloxy] Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The design of the linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.
This document provides detailed application notes and protocols for the design and evaluation of PROTACs incorporating 3-[4-(Aminomethyl)benzyloxy] thalidomide as the E3 ligase-recruiting element. Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase, making them a popular choice for PROTAC development.[1][2][3] The 3-[4-(Aminomethyl)benzyloxy] moiety offers a versatile attachment point for the linker, providing a balance of rigidity and flexibility that can be optimized for specific target proteins.
Linker Design Strategies using this compound
The this compound scaffold provides a primary amine as a convenient handle for linker attachment. This allows for a variety of conjugation chemistries to connect the CRBN ligand to the POI ligand. The choice of linker length, composition, and attachment chemistry significantly impacts the stability, permeability, and ultimately the degradation efficiency of the resulting PROTAC.[4]
Key Linker Considerations:
-
Linker Length: The optimal linker length is target-dependent and crucial for facilitating the formation of a stable ternary complex. A linker that is too short may lead to steric hindrance, while an excessively long linker may not effectively bring the POI and E3 ligase into proximity.[4]
-
Linker Composition: The composition of the linker influences the physicochemical properties of the PROTAC.
-
Polyethylene glycol (PEG) linkers are commonly used to improve solubility and cell permeability.
-
Alkyl chains provide flexibility.
-
Rigid linkers , such as those containing aromatic rings (e.g., the benzyl group in the specified thalidomide derivative) or alkynes, can restrict conformational freedom and may lead to more potent and selective PROTACs by pre-organizing the molecule for ternary complex formation.[4][5]
-
-
Attachment Chemistry: The primary amine of this compound allows for stable amide bond formation with a carboxylic acid-functionalized linker attached to the POI ligand. Other chemistries, such as reductive amination or urea formation, can also be employed.
Synthesis of this compound
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Protocol:
-
Alkylation: 4-Hydroxythalidomide is reacted with tert-butyl (4-(bromomethyl)benzyl)carbamate in the presence of a mild base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Deprotection: The resulting Boc-protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group and yield the desired this compound.
PROTAC Synthesis and Characterization
Once the thalidomide derivative is synthesized, it can be coupled to a linker-POI ligand conjugate.
General PROTAC Synthesis Workflow:
Caption: General workflow for the synthesis of a PROTAC.
Protocol for Amide Coupling:
-
Activation: A POI ligand with a terminal carboxylic acid-functionalized linker is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
Coupling: this compound is added to the activated linker-POI ligand solution. The reaction is stirred at room temperature until completion, which can be monitored by LC-MS.
-
Purification: The crude PROTAC is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final PROTAC are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Quantitative Data for PROTACs with Structurally Similar Linkers
Direct quantitative data for PROTACs utilizing this compound is not extensively reported in the literature. However, data from PROTACs with similar benzylic ether linkages to thalidomide or its analogs can provide valuable insights into expected potencies. The following table summarizes representative data for such PROTACs.
| PROTAC ID | Target Protein | Linker Description | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Hypothetical-1 | BRD4 | PEG3-benzyl-oxy-thalidomide | 10 - 100 | >90 | HeLa | N/A |
| ACBI1 | SMARCA2/4 | Piperazine-benzyl-VHL | <1 | >95 | MV-4-11 | [5] |
| SHP2-D26 | SHP2 | PEG4-oxy-thalidomide | 6.02 | >90 | HeLa | [6] |
Note: Data for "Hypothetical-1" is an estimation based on typical potencies of similar PROTACs. ACBI1 utilizes a VHL ligand but incorporates a benzyl linker, demonstrating the effectiveness of this rigid linker component.
Experimental Protocols for PROTAC Evaluation
1. Western Blot for Protein Degradation
This protocol is a fundamental assay to quantify the degradation of the target protein.
Workflow:
Caption: Workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
2. Ternary Complex Formation Assay (NanoBRET™)
This assay assesses the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.
Workflow:
Caption: Workflow for the NanoBRET™ ternary complex formation assay.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the POI fused to NanoLuc® luciferase (the energy donor) and CRBN fused to HaloTag® protein (the energy acceptor).
-
Assay Preparation: After 24-48 hours, harvest and plate the cells in a white-bottom 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) and incubate.
-
PROTAC Treatment: Add the PROTAC at various concentrations and incubate for the desired time.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the luminescence at two wavelengths (donor emission, ~460 nm; acceptor emission, >600 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the ratio indicates ternary complex formation.
3. Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on cells.
Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available assay such as CellTiter-Glo® (Promega) or MTT to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and calculate the IC50 value.
Signaling Pathway
The mechanism of action for a thalidomide-based PROTAC involves hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC-mediated protein degradation signaling pathway.
This pathway illustrates the formation of the ternary complex, the subsequent poly-ubiquitination of the POI by the activated E2 enzyme associated with the CRL4^CRBN^ complex, and the final recognition and degradation of the tagged POI by the 26S proteasome.[1]
Conclusion
The use of this compound as a CRBN-recruiting element in PROTAC design offers a versatile and effective strategy for targeted protein degradation. The benzyloxy linker component provides a degree of conformational rigidity that can be advantageous for optimizing ternary complex formation. By systematically evaluating linker length and composition, and employing the detailed experimental protocols outlined in these application notes, researchers can efficiently develop and characterize novel PROTACs for a wide range of therapeutic targets. The provided workflows and protocols serve as a comprehensive guide for scientists engaged in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protein-degraders-from-thalidomide-to-new-protacs - Ask this paper | Bohrium [bohrium.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ternary Complex Formation with 3-[4-(Aminomethyl)benzyloxy] Thalidomide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental assessment of ternary complex formation induced by 3-[4-(Aminomethyl)benzyloxy] Thalidomide. This thalidomide analog is presumed to function as a "molecular glue," mediating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and a specific neosubstrate, leading to the neosubstrate's ubiquitination and subsequent degradation. The following sections detail the underlying mechanism, experimental workflows, and specific biophysical and cellular assays to characterize this process.
Mechanism of Action: Molecular Glue-Induced Protein Degradation
Thalidomide and its analogs, including this compound, function by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[1][2][3] This binding event alters the substrate specificity of CRBN, inducing the recruitment of proteins not normally targeted by this E3 ligase, referred to as neosubstrates.[3] The formation of this stable ternary complex—comprising the molecular glue, CRBN, and the neosubstrate—brings the neosubstrate into close proximity to the E3 ligase machinery.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate.[1] The resulting polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.
Overall Experimental Workflow
The characterization of a molecular glue involves a multi-step process, starting with biochemical and biophysical assays to confirm ternary complex formation and concluding with cell-based assays to verify target degradation. This workflow ensures a thorough understanding of the molecule's mechanism of action, from direct binding events to cellular outcomes.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay used to detect the formation of the ternary complex.[5][6] It relies on energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., Alexa Fluor 488) when they are brought into close proximity (<10 nm). In this setup, CRBN and the neosubstrate are tagged with components that can be recognized by antibodies conjugated to the donor and acceptor fluorophores. The formation of the ternary complex in the presence of the molecular glue brings the fluorophores close enough for FRET to occur.
Protocol:
-
Reagent Preparation:
-
Recombinant His-tagged CRBN/DDB1 complex and GST-tagged neosubstrate protein are required.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Detection Reagents: Terbium-labeled anti-His antibody (donor) and an Alexa Fluor 488-labeled anti-GST antibody (acceptor).[6]
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound to the assay wells.
-
Add 4 µL of a solution containing His-CRBN/DDB1 (final concentration ~5-10 nM).
-
Add 4 µL of a solution containing GST-Neosubstrate (final concentration ~10-20 nM).
-
Incubate for 60-180 minutes at room temperature, protected from light.[5]
-
Add 10 µL of a detection mix containing Tb-anti-His and AF488-anti-GST antibodies (final concentrations ~1-2 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the log concentration of the compound.
-
Fit the data to a bell-shaped curve to determine the EC50 (concentration for 50% of maximal complex formation) and the maximum signal, which is proportional to the amount of ternary complex formed. The descending part of the curve at high compound concentrations is known as the "hook effect".[7]
-
Data Presentation:
| Compound | EC50 (nM) | Max FRET Signal | Cooperativity (α) |
| 3-[4-(...)] Thalidomide | Value | Value | Value |
| Pomalidomide (Control) | Value | Value | Value |
| Negative Control | No fit | Baseline | N/A |
AlphaScreen/AlphaLISA Assay
Principle: Amplified Luminescent Proximity Homogeneous Assay (ALPHA) is a bead-based technology used to study biomolecular interactions.[8] Donor beads, upon excitation at 680 nm, convert ambient oxygen to singlet oxygen. If an acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, emitting light at 520-620 nm. By conjugating CRBN and the neosubstrate to different beads (e.g., via His and GST tags), ternary complex formation induced by the molecular glue brings the beads into proximity, generating a signal.
Protocol:
-
Reagent Preparation:
-
Use recombinant tagged proteins (e.g., His-CRBN/DDB1, GST-Neosubstrate).
-
Prepare compound dilutions in DMSO and then in assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).
-
AlphaLISA Beads: Anti-His Acceptor beads and Anti-GST Donor beads.
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 5 µL of the compound dilution.
-
Add 5 µL of a mix containing His-CRBN/DDB1 and GST-Neosubstrate (final concentrations typically 5-50 nM).
-
Incubate for 90 minutes at room temperature to allow complex formation.[9]
-
Add 10 µL of a mix of Anti-His Acceptor and Anti-GST Donor beads (final concentration 20 µg/mL).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal (counts) against the log concentration of the compound.
-
As with TR-FRET, fit the data to a bell-shaped curve to determine EC50 and max signal.[8]
-
Data Presentation:
| Compound | EC50 (nM) | Max Alpha Signal | S/B Ratio |
| 3-[4-(...)] Thalidomide | Value | Value | Value |
| Pomalidomide (Control) | Value | Value | Value |
| JQ1 (Negative Control) | No fit | Baseline | ~1.0 |
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[10] To study ternary complex formation, one protein (e.g., biotinylated neosubstrate) is immobilized on a streptavidin-coated chip. A second protein (e.g., CRBN) is then injected along with the molecular glue. An increase in the response units (RU) compared to the injection of CRBN alone indicates the formation of a stable ternary complex on the chip surface.[11] This method provides detailed kinetic and affinity data for both binary and ternary interactions.[7][12]
Protocol:
-
Immobilization:
-
Immobilize biotinylated neosubstrate onto a streptavidin (SA) sensor chip to a level of ~200-500 RU. Leave one flow cell unmodified as a reference.
-
-
Binary Interaction Analysis:
-
Inject serial dilutions of this compound over the neosubstrate surface to check for direct binding.
-
Separately, immobilize CRBN and inject the neosubstrate to measure their binary interaction (expected to be weak or non-existent).[11]
-
Immobilize CRBN and inject the molecular glue to determine its binary affinity for the E3 ligase.
-
-
Ternary Complex Analysis (Kinetic Titration):
-
Prepare a series of CRBN protein solutions at a constant concentration (e.g., 50 nM).
-
To each CRBN solution, add varying concentrations of this compound (e.g., from 0 to 10 µM).
-
Inject these solutions sequentially over the immobilized neosubstrate surface.
-
Regenerate the surface between cycles if necessary (e.g., with a short pulse of glycine-HCl pH 2.0).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D).
-
Calculate cooperativity (α) as the ratio of the K_D of CRBN binding to the neosubstrate in the absence of the glue to the K_D in the presence of saturating glue. A value of α > 1 indicates positive cooperativity.[13]
-
Data Presentation:
| Interaction | K_D (nM) | k_a (1/Ms) | k_d (1/s) |
| Binary Binding | |||
| Glue ↔ CRBN | Value | Value | Value |
| Glue ↔ Neosubstrate | Value / NB | Value / NB | Value / NB |
| CRBN ↔ Neosubstrate | Value / NB | Value / NB | Value / NB |
| Ternary Complex | |||
| CRBN ↔ Neosubstrate + Glue | Value | Value | Value |
NB = No Binding Observed
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[14] It is the gold standard for determining the thermodynamics of an interaction, providing the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment.[15][16] To assess ternary complex formation, the neosubstrate and the molecular glue can be placed in the sample cell, and the CRBN protein is titrated in from the syringe.
Protocol:
-
Sample Preparation:
-
Dialyze all proteins (CRBN, neosubstrate) extensively into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final dialysis buffer should be used to dissolve the compound.
-
Prepare a solution of neosubstrate (~10-20 µM) containing a saturating concentration of this compound in the sample cell.
-
Prepare a solution of CRBN (~100-200 µM) in the syringe.
-
Accurately determine the concentrations of all components.
-
-
ITC Experiment:
-
Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) of the CRBN solution into the sample cell containing the neosubstrate-glue mixture at a constant temperature (e.g., 25°C).
-
Monitor the heat change after each injection until the binding sites are saturated.
-
-
Control Experiments:
-
Titrate CRBN into buffer alone to measure the heat of dilution.
-
Titrate CRBN into the neosubstrate solution (without the glue) to measure the binary interaction.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine K_D, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters (ΔG = -RTln(K_A) = ΔH - TΔS).
-
Data Presentation:
| Interaction | K_D (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| CRBN + (Neosubstrate + Glue) | Value | Value | Value | Value |
| CRBN + Neosubstrate | Value | Value | Value | Value |
Cellular Target Degradation Assay (Western Blot)
Principle: This assay confirms that the formation of the ternary complex in a cellular environment leads to the degradation of the neosubstrate via the ubiquitin-proteasome system. Cells are treated with the compound, and the level of the target protein is quantified by Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to express the neosubstrate and CRBN) and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a set period (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control.
-
-
Control Treatments:
-
To confirm proteasome-dependent degradation, co-treat cells with the compound and a proteasome inhibitor (e.g., 10 µM MG132).
-
To confirm CRBN-dependent degradation, use a CRBN knockout or knockdown cell line if available.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific for the neosubstrate.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the neosubstrate band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein level against the log concentration of the compound.
-
Fit the data to a dose-response curve to determine the DC50 (concentration causing 50% degradation) and Dmax (maximum percentage of degradation).[17]
-
Data Presentation:
| Compound | DC50 (nM) | Dmax (%) | Time Point (h) |
| 3-[4-(...)] Thalidomide | Value | Value | 24 |
| Pomalidomide (Control) | Value | Value | 24 |
| + MG132 | Degradation Rescued | N/A | 24 |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 11. Small Molecule Induced Protein Complexes: Gluing the Pieces Together - ZoBio - Drug Discovery Technology [zobio.com]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 16. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assays of 3-[4-(Aminomethyl)benzyloxy] Thalidomide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal system. A key determinant of PROTAC efficacy is their ability to permeate the cell membrane to reach their intracellular targets. This document provides detailed application notes and protocols for assessing the cell permeability of 3-[4-(Aminomethyl)benzyloxy] Thalidomide-based PROTACs, which utilize a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Two widely accepted and complementary methods for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA offers a high-throughput, cell-free method to assess passive diffusion, while the Caco-2 assay provides a more physiologically relevant model that accounts for both passive and active transport mechanisms across a human intestinal epithelial cell monolayer.
Signaling Pathway of Thalidomide-based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of a target protein of interest (POI) to the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-DDB1-RBX1 E3 ligase complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow Overview
The general workflow for assessing PROTAC permeability involves performing both PAMPA and Caco-2 assays to gain a comprehensive understanding of the compound's ability to cross cellular barriers.
Caption: General experimental workflow for PROTAC permeability assessment.
Data Presentation
The permeability of PROTACs is typically reported as the apparent permeability coefficient (Papp) in cm/s. For the Caco-2 assay, an efflux ratio (ER) is also calculated to determine if the compound is a substrate of efflux transporters.
Table 1: Representative Permeability Data for Thalidomide-based PROTACs
| Compound ID | Assay Type | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Recovery (%) |
| PROTAC-1 | PAMPA | 0.8 | N/A | N/A | >80 |
| PROTAC-1 | Caco-2 | 0.5 | 2.5 | 5.0 | >70 |
| PROTAC-2 | PAMPA | 1.5 | N/A | N/A | >85 |
| PROTAC-2 | Caco-2 | 1.2 | 1.8 | 1.5 | >75 |
| Thalidomide | PAMPA | 5.2 | N/A | N/A | >90 |
| Thalidomide | Caco-2 | 4.8 | 5.1 | 1.1 | >85 |
Note: Data are hypothetical and for illustrative purposes. Actual values will vary depending on the specific PROTAC structure.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (10 mM in DMSO)
-
Control compounds (e.g., high permeability: propranolol; low permeability: atenolol)
-
Plate reader or LC-MS/MS for quantification
Protocol:
-
Prepare Donor Solutions: Dilute the PROTAC and control compounds to a final concentration of 10-50 µM in PBS. The final DMSO concentration should be ≤1%.
-
Coat Filter Plate: Carefully apply 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane is coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble Plates: Place the lipid-coated filter plate on top of the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the donor solutions (PROTACs and controls) to the corresponding wells of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
Area = Effective membrane area (cm²)
-
Time = Incubation time (s)
-
[CA] = Compound concentration in acceptor well at the end of incubation
-
[Ceq] = Equilibrium concentration
-
Caco-2 Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.
Materials:
-
Caco-2 cells (passage 40-60)
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution (10 mM in DMSO)
-
Control compounds (e.g., high permeability: antipyrine; low permeability: atenolol; P-gp substrate: digoxin)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be >200 Ω·cm². Additionally, perform a Lucifer yellow leakage test to confirm monolayer integrity.
-
Prepare Dosing Solutions: Dilute the PROTAC and control compounds to a final concentration of 1-10 µM in HBSS.
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add 0.4 mL of the dosing solution to the apical (A) compartment and 1.2 mL of fresh HBSS to the basolateral (B) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add 1.2 mL of the dosing solution to the basolateral (B) compartment and 0.4 mL of fresh HBSS to the apical (A) compartment.
-
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor compartment (mol/cm³)
-
-
The Efflux Ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An ER > 2 suggests that the compound is a substrate for active efflux.[1]
-
Conclusion
The combination of PAMPA and Caco-2 assays provides a robust framework for evaluating the cell permeability of this compound-based PROTACs.[2] The data generated from these assays are critical for understanding the structure-activity relationships (SAR) related to permeability and for guiding the optimization of PROTACs with improved drug-like properties. By carefully following these protocols, researchers can obtain reliable and reproducible data to advance their drug discovery programs.
References
Application Notes & Protocols: Synthesizing a Bifunctional Degrader with 3-[4-(Aminomethyl)benzyloxy] Thalidomide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of bifunctional degraders, also known as Proteolysis Targeting Chimeras (PROTACs), utilizing 3-[4-(Aminomethyl)benzyloxy] thalidomide as the E3 ligase-recruiting moiety. This document outlines the general principles, detailed synthetic protocols, and methods for biological characterization.
Introduction to Bifunctional Degraders
Bifunctional degraders are novel therapeutic modalities that harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3][4] These chimeric molecules consist of two key components connected by a linker: a "warhead" that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[1][2][3][4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][5][6]
Thalidomide and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ligase.[7][8][9] The starting material, this compound, provides a convenient handle for conjugating a variety of warheads through the formation of a stable amide bond.
Mechanism of Action: CRBN-Mediated Protein Degradation
The bifunctional degrader facilitates the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[7][10] This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the bifunctional degrader to act again in a catalytic manner.
Figure 1: Mechanism of action of a thalidomide-based bifunctional degrader.
Experimental Protocols
Synthesis of a Bifunctional Degrader
This protocol describes the general procedure for coupling a carboxylic acid-functionalized "warhead" to this compound via amide bond formation.
Figure 2: General workflow for the synthesis of a bifunctional degrader.
Materials:
-
This compound
-
Warhead with a carboxylic acid functional group (Warhead-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
To a solution of the Warhead-COOH (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and BOP (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated warhead solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to yield the final bifunctional degrader.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Evaluation of Protein Degradation by Western Blot
This protocol outlines the steps to assess the degradation of the target protein in a cellular context.[11]
Materials:
-
Cells expressing the target protein of interest
-
The synthesized bifunctional degrader
-
Dimethyl sulfoxide (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the bifunctional degrader (typically from nanomolar to micromolar range) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation. The degradation efficiency is often expressed as DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal degradation level).[10][12][13][14]
Data Presentation
Quantitative data from degradation experiments should be summarized in a clear and structured format to allow for easy comparison of different bifunctional degraders.
Table 1: Representative Degradation Activity of Thalidomide-Based Bifunctional Degraders
| Degrader ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader-1 | Protein X | Cell Line A | 15 | 95 |
| Degrader-2 | Protein X | Cell Line A | 50 | 85 |
| Degrader-3 | Protein Y | Cell Line B | 5 | >98 |
| Negative Control | Protein X | Cell Line A | >10000 | <10 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for a specific degrader synthesized from this compound.
Signaling Pathway
The following diagram illustrates the key components of the Cereblon-mediated protein degradation pathway that is hijacked by thalidomide-based bifunctional degraders.
Figure 3: Key components of the Cereblon signaling pathway hijacked by PROTACs.[15]
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. arxiv.org [arxiv.org]
- 15. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Thalidomide-Based Degraders in CRISPR-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "3-[4-(Aminomethyl)benzyloxy] Thalidomide" is not widely documented in publicly available scientific literature. Therefore, these application notes utilize the principles of well-established thalidomide-based degradation systems, such as the dTAG system, which employs similar chemical biology principles. The protocols and data provided are representative of this class of technology.
Introduction and Background
Targeted protein degradation (TPD) is a revolutionary strategy in chemical biology and drug discovery that enables the selective elimination of target proteins from cells.[1][2] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein, offering potential advantages in efficacy and the ability to target previously "undruggable" proteins.[3][4]
This technology often utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system.[5][6] Thalidomide and its derivatives are a prominent class of molecules that function as molecular glues.[7][8][9] They bind to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity and inducing the degradation of "neosubstrate" proteins.[3][9][10]
The synergy of TPD with CRISPR-Cas9 genome editing provides a powerful platform for precise and rapid control over endogenous protein levels. By using CRISPR to introduce a specific "degradation tag" (degron) onto a protein of interest, that protein can be selectively targeted for degradation by a corresponding degrader molecule.
This document provides a detailed overview and protocols for using a thalidomide-based degrader in conjunction with a CRISPR-engineered degron tag system, exemplified by the dTAG (degradation tag) technology. In this system, the degrader molecule acts as a bridge between the CRBN E3 ligase and a target protein fused with a mutant FKBP12F36V tag.[11][12]
Principle of the CRISPR-Based Degrader System
The core of the system is a three-component "ternary complex":
-
CRISPR-Engineered Target Protein: The gene encoding the protein of interest (POI) is edited using CRISPR-Cas9 to fuse it with a degron tag (e.g., FKBP12F36V). This creates a fusion protein that is otherwise functional and stable.
-
Thalidomide-Based Degrader: A heterobifunctional molecule with two key domains: one that binds to the degron tag (e.g., a bumped ligand for FKBP12F36V) and another that binds to an E3 ubiquitin ligase (e.g., a thalidomide-like moiety for CRBN).[11]
-
E3 Ubiquitin Ligase: The endogenous Cereblon (CRBN) E3 ligase, which, upon recruitment by the degrader, polyubiquitinates the target protein.
The formation of this ternary complex leads to the polyubiquitination of the POI, marking it for rapid and efficient degradation by the 26S proteasome.[4] This results in the acute depletion of the target protein, allowing for the study of its function with high temporal resolution.[1][11]
Signaling Pathway Diagram
Caption: Mechanism of thalidomide-based targeted protein degradation.
Quantitative Data Summary
The efficacy of a degrader system is typically evaluated by its potency (DC50), maximum degradation level (Dmax), and degradation kinetics. The following table summarizes representative data for the dTAG system, which utilizes a thalidomide-based degrader.
| Parameter | Typical Value Range | Description | Reference |
| DC50 (Degradation) in vitro | 1 - 100 nM | Concentration of degrader required to achieve 50% of maximal protein degradation. | [11] |
| Dmax (Maximum Degradation) | > 90% | The maximal percentage of protein degradation achieved at saturating degrader concentrations. | [13][14] |
| Time to Dmax | 1 - 6 hours | Time required to reach maximum protein degradation after addition of the degrader. | [15] |
| Effective in vivo Concentration | 5 - 30 mg/kg | Dosage range often used in mouse models for significant in vivo protein degradation. | [13][14] |
| Reversibility | 24 - 72 hours | Time for protein levels to recover after removal of the degrader (washout). | [13] |
Note: These values are highly dependent on the specific protein target, cell line, and experimental conditions.[15]
Experimental Protocols
Protocol 1: Generation of a Degron-Tagged Cell Line via CRISPR-Cas9
This protocol outlines the steps to knock-in a degron tag (e.g., FKBP12F36V) at the C-terminus of an endogenous gene.
Materials:
-
Cas9 nuclease
-
Target-specific single-guide RNA (sgRNA)
-
Homology-directed repair (HDR) donor plasmid containing the degron tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic locus. The plasmid should also contain a selectable marker (e.g., a fluorophore like mCherry separated by a P2A sequence).[15]
-
Mammalian cell line of interest (ensure it expresses CRBN).[15]
-
Electroporation system or transfection reagent.
-
FACS instrument for cell sorting.
-
PCR reagents and primers for genotyping.
-
Antibody against the protein of interest for Western blot validation.
Workflow Diagram:
Caption: Workflow for generating a degron-tagged cell line.
Procedure:
-
Design: Design an sgRNA targeting the C-terminus of your gene of interest, just before the stop codon. Design an HDR donor plasmid with the degron tag sequence.
-
Transfection: Co-transfect the Cas9, sgRNA, and HDR donor plasmid into the host cells using an optimized method (e.g., electroporation).
-
Selection: 48-72 hours post-transfection, enrich for edited cells by sorting for the fluorescent marker using FACS.
-
Clonal Expansion: Plate the sorted cells at a single-cell density in 96-well plates to grow clonal populations.
-
Screening and Validation:
-
Genotyping: Once colonies are established, extract genomic DNA and perform PCR to confirm the correct integration of the degron tag.
-
Protein Expression: Perform a Western blot to confirm that the fusion protein is expressed at the expected molecular weight and at levels comparable to the wild-type protein.
-
Protocol 2: In Vitro Protein Degradation Assay
This protocol describes how to treat the engineered cell line with the degrader and measure the loss of the target protein.
Materials:
-
Validated degron-tagged cell line.
-
Thalidomide-based degrader (e.g., dTAG-13).
-
DMSO (vehicle control).
-
Cell culture medium and plates.
-
Lysis buffer.
-
Reagents and equipment for Western blotting.
Procedure:
-
Cell Plating: Plate the degron-tagged cells at an appropriate density and allow them to adhere overnight.
-
Dose-Response Treatment:
-
Prepare serial dilutions of the degrader in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a DMSO-only well as a vehicle control.
-
Aspirate the old medium and add the medium containing the degrader or DMSO.
-
-
Incubation: Incubate the cells for a predetermined time, typically 2-6 hours, which should be optimized for the specific target.[15]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Analysis:
-
Quantify the total protein concentration in each lysate.
-
Perform a Western blot using an antibody against the protein of interest. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of remaining protein relative to the DMSO control. Plot the results to determine the DC50.
-
Applications and Advantages
-
Target Validation: Rapidly and specifically deplete a protein to assess its role in cellular processes or disease models, mimicking the effect of a therapeutic agent.[1]
-
Functional Genomics: Study the immediate consequences of protein loss, avoiding the compensatory mechanisms that can arise with slower genetic knockout methods like RNAi or traditional CRISPR-KO.[12][14]
-
Drug Development: Provides a powerful tool for validating E3 ligase-based therapies and understanding the pharmacology of degraders.
-
Kinetic Control: The degradation is inducible and reversible; removing the degrader allows for the re-expression of the protein, enabling precise temporal control.[13][14]
Troubleshooting and Considerations
-
No Degradation:
-
Confirm the cell line expresses CRBN.[15]
-
Verify the correct integration and expression of the degron-tagged protein via Western blot.
-
Optimize the degrader concentration and treatment time.
-
-
Incomplete Degradation:
-
Off-Target Effects: While the system is highly specific, it is good practice to include a control cell line expressing the tagged protein but treated with a non-functional (inactive) version of the degrader if available.
References
- 1. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 2. criver.com [criver.com]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. cellgs.com [cellgs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 8. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 13. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Thalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and evaluation of thalidomide-based protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). The protocols and data presented are synthesized from preclinical studies on prominent degraders, including ARV-110 and ARV-471.
Introduction
Thalidomide and its analogs (lenalidomide, pomalidomide) are foundational components of a major class of targeted protein degraders.[1][2][3][] These molecules function as "molecular glues" that recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][5][6] This mechanism is harnessed in PROTACs, which are heterobifunctional molecules consisting of a ligand for a target protein and a ligand for an E3 ligase (like CRBN), joined by a linker.[7][8][9] This approach allows for the targeted degradation of proteins previously considered "undruggable."[8] Successful in vivo studies require careful consideration of formulation, administration route, and appropriate pharmacodynamic and efficacy endpoints.
Signaling Pathway: Mechanism of Action
Thalidomide-based degraders operate by hijacking the ubiquitin-proteasome system. The degrader molecule simultaneously binds to the target protein of interest (POI) and the CRBN substrate receptor of the CULLIN 4-RING E3 Ligase (CRL4^CRBN^) complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: In Vivo Efficacy and Pharmacodynamics
The following tables summarize quantitative data from preclinical studies of representative thalidomide-based degraders.
Table 1: In Vivo Efficacy and Pharmacodynamic Summary
| Compound | Model System | Dose & Route | Dosing Schedule | Target Degradation (%) | Tumor Growth Inhibition (TGI) (%) | Reference |
| ARV-110 | VCaP Xenograft (castrated mice) | 1 mg/kg, Oral (PO) | Once Daily (QD) | >90% AR Degradation | Significant Inhibition | [10] |
| ARV-471 | MCF7 Xenograft (NOD/SCID mice) | 3 mg/kg, PO | QD for 28 days | >94% ER Degradation | 85% | [11] |
| ARV-471 | MCF7 Xenograft (NOD/SCID mice) | 10 mg/kg, PO | QD for 28 days | >94% ER Degradation | 98% | [11] |
| ARV-471 | MCF7 Xenograft (NOD/SCID mice) | 30 mg/kg, PO | QD for 28 days | >94% ER Degradation | 120% | [11] |
| ARV-471 | ST941/HI PDX (ERY537S mutant) | 10 mg/kg, PO | QD for 27 days | - | 99% | [11][12] |
| ARV-471 | ST941/HI PDX (ERY537S mutant) | 30 mg/kg, PO | QD for 28 days | 88% ER Degradation | 107% | [11] |
Table 2: In Vivo Pharmacokinetic Parameters
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| ARV-110 | Rat | 5 mg/kg, PO | 1083.5 ± 153.1 | 4.0 ± 2.0 | 5.8 ± 1.2 | 23.8% | [13][14] |
| ARV-110 | Mouse | 5 mg/kg, PO | 1145.2 ± 332.9 | 1.8 ± 1.0 | 4.1 ± 0.6 | 37.9% | [14] |
| Thalidomide | Mouse | 2 mg/kg, PO | ~1112 (4.3 µmol/L) | 0.5 | 0.5 - 0.8 | 50% | [15] |
| Thalidomide | Patient | 200 mg/day | ~1346 (5.2 µmol/L) | 4.5 ± 1.0 | 7.6 ± 0.6 | - | [15] |
Note: Cmax, Tmax, and Half-life values can vary based on formulation and experimental conditions.
Experimental Protocols
Protocol 1: Formulation and Oral Administration
This protocol describes a general method for preparing and administering thalidomide-based degraders for in vivo preclinical studies. Given that many degraders have poor aqueous solubility, appropriate vehicle selection is critical.
Materials:
-
Degrader compound (e.g., ARV-110, ARV-471)
-
Vehicle components (e.g., PEG400, Tween 80, Ethanol, Benzyl benzoate, Castor oil)
-
Sterile water or saline
-
Sonicator
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Vehicle Preparation: A common vehicle for oral administration of degraders is a solution of PEG400 and Tween 80.[16]
-
Prepare a stock solution of 2% Tween 80 in sterile water.
-
Mix this solution with an equal volume of PEG400 to create a 1:1 solution of PEG400 / 2% Tween 80.
-
Alternative vehicles may be required based on compound solubility and can include suspensions in methylcellulose or formulations with ethanol, benzyl benzoate, and castor oil for subcutaneous injections.[16]
-
-
Compound Formulation:
-
Calculate the required amount of degrader based on the desired dose (e.g., mg/kg) and the average weight of the animals. Assume a standard dosing volume (e.g., 10 mL/kg for mice).
-
Weigh the degrader compound and add it to the prepared vehicle.
-
Vortex thoroughly to mix.
-
Use a sonicator bath to aid in dissolution until a clear solution or a uniform suspension is achieved. Prepare fresh daily.
-
-
Animal Dosing (Oral Gavage):
-
Gently restrain the mouse or rat.
-
Measure the calculated volume of the drug formulation into a syringe fitted with an appropriate oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
For efficacy studies, dosing is typically performed once daily (QD).[10][12][16][17]
-
Protocol 2: Xenograft Tumor Model and Efficacy Study
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent monitoring for an efficacy study.
Materials:
-
Cancer cell line (e.g., MCF7 for ER-dependent breast cancer, VCaP for prostate cancer)
-
NOD/SCID mice (or other appropriate immunocompromised strain)
-
Matrigel Matrix
-
17β-estradiol pellets (for estrogen-dependent models like MCF7)
-
Calipers
-
Animal scale
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel Matrix at a concentration of approximately 25 x 106 cells/mL.[16]
-
-
Tumor Implantation:
-
Monitoring and Dosing Initiation:
-
Allow tumors to grow to a palpable size.
-
Measure tumor volumes twice weekly using calipers with the formula: Volume = (Width² x Length) / 2 .[16]
-
Monitor animal body weights twice weekly as a measure of general health.[16]
-
Once tumors reach an average volume of ~200 mm³, randomize the animals into treatment and vehicle control groups.
-
Initiate dosing as described in Protocol 1.
-
-
Study Termination and Tissue Collection:
-
Continue treatment for the planned duration (e.g., 28 days).
-
At the end of the study, euthanize the animals. For pharmacodynamic analysis, tissues should be collected at a specific time point after the final dose (e.g., 16-24 hours).[10][12][16]
-
Excise tumors, measure their final weight and volume, and flash-freeze a portion in liquid nitrogen for subsequent protein analysis (Western Blot, etc.).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating a thalidomide-based degrader.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. Advancing targeted protein degraders: leveraging CMC strategies for rapid IND submission and bioavailability solutions [manufacturingchemist.com]
- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 17. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 18. arvinasmedical.com [arvinasmedical.com]
Troubleshooting & Optimization
improving the solubility of 3-[4-(Aminomethyl)benzyloxy] Thalidomide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 3-[4-(Aminomethyl)benzyloxy] Thalidomide in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like its parent compound thalidomide, is expected to have a hydrophobic core, leading to poor intrinsic solubility in aqueous solutions.[1] However, the presence of the aminomethyl group introduces a basic, ionizable center. This means its aqueous solubility is highly dependent on pH.[2] At acidic pH values (below its pKa), the amine group becomes protonated (cationic), which generally increases its interaction with water and enhances solubility. Conversely, at neutral or basic pH, the compound is less charged and likely less soluble.
Q2: My compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[3] The organic solvent disperses, leaving the compound to precipitate in the aqueous environment.
To prevent this, you can try the following troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to determine the maximum soluble concentration in your final aqueous buffer and work below that limit.
-
Intermediate Dilutions: Avoid diluting the DMSO stock directly into the final buffer. Instead, perform serial dilutions in DMSO first to get closer to the final concentration before the last dilution step into the aqueous medium.
-
Modify the Aqueous Buffer: Consider adjusting the pH of your final buffer (see Q3) or adding a solubilizing excipient (see Q5).
-
Change the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that initiate precipitation.
Caption: Workflow for addressing compound precipitation.
Q3: How does pH specifically affect the solubility of this compound?
A3: The aminomethyl group is basic and will be protonated at pH values below its pKa. This positive charge significantly increases the compound's polarity and, therefore, its solubility in aqueous media. The Henderson-Hasselbalch equation provides a theoretical basis for this relationship, though experimental results can vary.[2][4] For weakly basic drugs, lowering the pH of the buffer can be a highly effective strategy to increase solubility.[5]
Caption: Relationship between pH, ionization, and solubility.
Q4: What are the recommended solvents and excipients for preparing solutions?
A4: For stock solutions, DMSO is the most common and effective solvent for thalidomide and its analogs. For aqueous working solutions, a variety of approaches can be used, often in combination. These include co-solvents and specialized excipients.
| Method | Examples | Mechanism of Action | Considerations |
| Organic Co-solvents | DMSO, Ethanol, Polyethylene Glycols (PEGs) | Reduces the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds.[6][7] | Ensure final concentration is non-toxic to cells (e.g., DMSO typically <0.5%). |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[8][9] | Use at concentrations above the critical micelle concentration (CMC). May interfere with certain biological assays. |
| Complexation Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin's nonpolar cavity, while the exterior remains water-soluble.[7][10] | Highly effective for thalidomide.[10][11] Can be a very gentle and effective method. |
Q5: Can I use salt formation to improve the solubility of this compound?
A5: Yes. Since this compound contains a basic aminomethyl group, it can be converted into a salt by reacting it with an acid (e.g., hydrochloric acid, tartaric acid). Salt forms of basic drugs are generally crystalline solids with significantly higher aqueous solubility and faster dissolution rates than the corresponding free base.[6] This is a common strategy used in pharmaceutical development. For laboratory use, this would involve preparing the hydrochloride salt, for example, which would then be directly dissolved in a neutral aqueous buffer.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Inconsistent assay results or low compound activity. | Compound precipitation in the assay plate over time, reducing the effective concentration. | 1. Visually inspect wells for precipitation under a microscope. 2. Re-evaluate the compound's solubility limit in the final assay medium. 3. Incorporate a solubilizer like HPβCD or a low concentration of a non-ionic surfactant.[10] |
| Difficulty dissolving the compound directly in buffer. | The compound is the free base form, which has very low solubility in neutral pH buffers. | 1. Do not attempt to dissolve the powder directly in aqueous buffer. Prepare a concentrated stock in 100% DMSO first.[12] 2. Use an acidic buffer (e.g., pH 5.0-6.0) to protonate the amine group and increase solubility. |
| Aqueous solution appears cloudy or hazy. | Formation of fine, colloidal precipitate or suspension, indicating the solubility limit has been exceeded. | 1. Centrifuge the solution and measure the concentration of the supernatant to determine the true solubility. 2. Reduce the target concentration. 3. Use sonication to aid dissolution, but be aware this may create a supersaturated solution that can precipitate later.[12] |
| Solubility decreases after freezing and thawing the aqueous stock. | The compound may be less stable in the aqueous solution, or the freeze-thaw cycle may promote aggregation and precipitation. | 1. Prepare fresh aqueous working solutions from a DMSO stock for each experiment. 2. If an aqueous stock must be stored, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[12] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[12]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[12]
Protocol 2: Preparation of an Aqueous Working Solution via pH Modification
-
Buffer Selection: Choose a buffer with a pH at least 1-2 units below the predicted pKa of the aminomethyl group (e.g., a citrate or acetate buffer at pH 5.5).
-
Initial Dilution: Thaw a DMSO stock aliquot.
-
Final Dilution: While vortexing the acidic buffer, add the required volume of the DMSO stock dropwise to achieve the final desired concentration.
-
Verification: Ensure the solution is clear. If the final application requires a different pH, this acidic solution can then be carefully added to the final assay medium, which may buffer the overall pH. The transiently low pH during dilution can keep the compound in solution.
Protocol 3: Preparation of an Aqueous Working Solution Using Cyclodextrin
-
Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HPβCD) in your desired final aqueous buffer (e.g., PBS pH 7.4) to create a stock solution (e.g., 10-20% w/v).
-
Initial Dilution: Thaw a DMSO stock aliquot of the compound.
-
Complexation: Add the DMSO stock directly into the HPβCD-containing buffer. The molar ratio of cyclodextrin to the compound should be high (e.g., >100:1) for optimal results.
-
Incubation: Vortex the solution and allow it to equilibrate for 15-30 minutes at room temperature to ensure efficient complex formation.[11] This solution is now ready for use.
References
- 1. researchgate.net [researchgate.net]
- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.selleckchem.com [file.selleckchem.com]
troubleshooting off-target effects of 3-[4-(Aminomethyl)benzyloxy] Thalidomide PROTACs
Welcome to the technical support center for researchers utilizing 3-[4-(Aminomethyl)benzyloxy] Thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding off-target effects observed during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable steps to diagnose and resolve them.
Q1: I am observing degradation of proteins other than my target of interest. How can I confirm these are off-target effects of my PROTAC?
A1: Unintended protein degradation is a common challenge with thalidomide-based PROTACs. The thalidomide moiety can recruit the E3 ligase Cereblon (CRBN) to degrade naturally occurring "neosubstrates," such as zinc-finger (ZF) proteins, independent of your target protein.[1][2][3]
To confirm and characterize these off-target effects, a multi-step approach is recommended:
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target protein degradation.
Q2: My PROTAC is causing significant degradation of known thalidomide neosubstrates like IKZF1/3 and ZFP91. What can I do to mitigate this?
A2: Degradation of Ikaros family zinc finger proteins (IKZF1/3) and other zinc-finger proteins is a known liability of pomalidomide-based PROTACs.[1][4][5] Here are several strategies to reduce these off-target effects:
-
Rational PROTAC Redesign: Modifications to the phthalimide ring of the thalidomide moiety can reduce binding to neosubstrates.[1][6] Specifically, substitutions at the C5 position have been shown to decrease off-target zinc-finger protein degradation while maintaining on-target activity.[1][3][6]
-
"Pro-PROTAC" Strategy: This involves designing an inactive version of your PROTAC that is selectively activated within the target cells or tissues.[7] Activation can be triggered by specific enzymes overexpressed in cancer cells, light, or other unique microenvironmental conditions.[7]
-
Targeted Delivery: Conjugating your PROTAC to a ligand that binds to a protein specifically expressed on your target cells can increase its local concentration, thereby reducing systemic exposure and off-target effects in other tissues.[7][8]
Decision Tree for Mitigating Off-Target Effects
Caption: Strategies to reduce off-target degradation by thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q3: What are the most common off-target proteins for thalidomide-based PROTACs?
A3: The most frequently observed off-targets are zinc-finger (ZF) transcription factors, which are natural "neosubstrates" of the CRBN E3 ligase when bound by an immunomodulatory drug (IMiD) like thalidomide.[1][2]
| Off-Target Protein Family | Specific Examples | Associated Functions |
| Ikaros Family | IKZF1, IKZF3 | B-cell and T-cell development[4][5] |
| Other Zinc-Finger Proteins | ZFP91, SALL4, ZNF827 | Embryo development, various cellular processes[1][2] |
| Casein Kinase | CK1α | Wnt signaling pathway[2][4] |
Q4: How does the "hook effect" relate to off-target effects?
A4: The "hook effect" describes a phenomenon where PROTAC efficacy decreases at high concentrations.[2] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase, forming binary complexes instead of the productive ternary complex required for degradation.[2] While primarily affecting on-target degradation, the formation of PROTAC/E3 ligase binary complexes could potentially recruit low-affinity off-target proteins, leading to their degradation at high PROTAC concentrations.[2] Careful dose-response experiments are crucial to identify an optimal concentration range that maximizes on-target degradation while minimizing the hook effect and potential off-target liabilities.[2]
Q5: What experimental techniques are essential for characterizing my PROTAC's selectivity?
A5: A comprehensive assessment of PROTAC selectivity involves multiple orthogonal methods.
| Experimental Technique | Purpose | Key Considerations |
| Global Proteomics (LC-MS/MS) | Unbiased, global identification of all proteins degraded by the PROTAC.[1][9] | Requires sensitive instrumentation and robust bioinformatics. Can be expensive and technically demanding.[1][10] |
| Immunoblotting (Western Blot) | Targeted validation of on- and off-target degradation.[11] | Antibody quality is critical. Provides semi-quantitative data. |
| NanoBRET™ Ternary Complex Assay | Measures the formation of the PROTAC-induced complex between CRBN and a protein of interest (on- or off-target) in live cells.[1] | Useful for confirming the mechanism of off-target degradation. |
| High-Throughput Imaging | Screening for degradation of a panel of known ZF degrons fused to a fluorescent reporter (e.g., eGFP).[1] | Allows for rapid profiling of off-target liabilities against common neosubstrates. |
Experimental Protocols
Protocol 1: Global Proteomics Analysis by LC-MS/MS
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MM1.S) and allow them to adhere overnight. Treat cells with the PROTAC at a pre-determined effective concentration (e.g., 100 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Use software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
Protocol 2: Immunoblotting for Off-Target Validation
-
Sample Preparation: Treat cells with a range of PROTAC concentrations and a vehicle control. Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the putative off-target protein. Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
PROTAC Mechanism of Action and Off-Target Effect
Caption: On-target vs. off-target degradation by thalidomide-based PROTACs.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. biorxiv.org [biorxiv.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimers (PROTACs) that utilize a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein of interest (POI) and the ligand binding to the E3 ubiquitin ligase.[1] Its primary role is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is the necessary first step for the subsequent ubiquitination and degradation of the target protein.[2][3] The linker's length, composition, and attachment points are critical for achieving optimal degradation potency.[4][5]
Q2: What are the most common types of linkers used for thalidomide-based PROTACs?
A2: The most prevalent linker motifs are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[6] These are often used due to their flexibility and well-understood synthetic chemistry. Other motifs like alkynes and triazoles are also incorporated to add rigidity or specific geometries to the linker.[6]
Q3: How does linker length generally affect PROTAC efficacy?
A3: Linker length is a critical determinant of PROTAC activity.[7]
-
Too short: A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[4]
-
Too long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4]
-
Optimal length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and degradation.[7] The ideal length is target-dependent and must be determined empirically.[6]
Q4: Does the linker attachment point on the thalidomide ligand matter?
A4: Yes, the attachment point of the linker on the thalidomide ligand significantly impacts the stability and degradation activity of the PROTAC.[8] Modifications to the phthalimide ring of thalidomide are crucial for the selectivity of neosubstrate degradation.[] The choice of attachment site is often guided by analyzing solvent-exposed regions of the ligand when bound to CRBN to minimize disruption of the binding interface.[4]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| No or low target protein degradation observed. | 1. Suboptimal linker length: The linker may be too short or too long, preventing effective ternary complex formation.[4] 2. Poor ternary complex stability: Even with an appropriate length, the linker may not promote favorable protein-protein interactions. 3. Low cell permeability: The physicochemical properties of the PROTAC may hinder its entry into cells.[10] | 1. Synthesize a library of PROTACs with varying linker lengths: Systematically increase or decrease the linker length (e.g., by adding or removing PEG units or alkyl carbons).[6] 2. Perform ternary complex formation assays: Use techniques like NanoBRET, TR-FRET, or AlphaLISA to assess the formation and stability of the ternary complex.[2][11][12] 3. Modify linker composition: Introduce more hydrophilic or rigid elements to improve solubility and permeability.[10] |
| "Hook effect" observed in degradation assays (potency decreases at high concentrations). | Formation of binary complexes: At high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, which are non-productive for degradation and compete with ternary complex formation.[12] | Perform dose-response experiments over a wide concentration range: This will help identify the optimal concentration for maximal degradation (DCmax) and the concentration at which the hook effect begins. It is a characteristic of many potent PROTACs. |
| Degradation is observed, but potency (DC50) is low. | 1. Suboptimal linker conformation: The linker may not be holding the proteins in the ideal orientation for efficient ubiquitination. 2. Negative cooperativity: The binding of one protein to the PROTAC may hinder the binding of the second protein.[13] | 1. Introduce rigid elements into the linker: Moieties like alkynes or piperazine rings can restrict conformational flexibility and potentially lock the complex in a more productive state.[6] 2. Characterize binding affinities: Use techniques like Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC) to measure the binary and ternary binding affinities and determine cooperativity.[11] |
| Off-target protein degradation or unexpected toxicity. | 1. Linker-induced neosubstrate degradation: The thalidomide ligand, when part of a PROTAC, can sometimes induce the degradation of proteins not targeted by the parent molecule.[] 2. Poor selectivity of the target protein ligand. | 1. Modify the thalidomide ligand: Specific substitutions on the phthalimide ring can reduce the degradation of common neosubstrates like IKZF1 and GSPT1.[] 2. Perform proteomic profiling: Use mass spectrometry-based proteomics to assess the global effects of the PROTAC on the cellular proteome. |
Experimental Protocols & Data
Key Experiments for Linker Optimization
A systematic approach to linker optimization involves a series of biochemical and cell-based assays to evaluate each new PROTAC analog.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase in live cells, induced by the PROTAC.[3]
Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the CRBN E3 ligase fused to HaloTag®.[14]
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Addition: Add the PROTACs at various concentrations to a 96-well plate.
-
Substrate Addition: Add the Nano-Glo® Vivazine Substrate.[3]
-
Measurement: Measure luminescence at 460 nm and 618 nm. The NanoBRET™ ratio (618nm emission/460nm emission) is proportional to ternary complex formation.[14]
Target Protein Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction in the amount of the target protein.[15][16]
Protocol:
-
Cell Treatment: Plate cells (e.g., a relevant cancer cell line) and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).[15]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH). Then, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the percentage of protein degradation relative to a vehicle control.
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[17]
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives maximal degradation, with and without a proteasome inhibitor (e.g., MG132), for a shorter time course (e.g., 2-4 hours).[15]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.[17]
-
Western Blot: Elute the immunoprecipitated protein, separate by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody.[15] An increase in the high-molecular-weight smear (polyubiquitinated protein) in the PROTAC-treated sample indicates successful ubiquitination.
Data Presentation: Example Linker Optimization Data
The following table summarizes hypothetical data from a linker optimization study for a BRD4-targeting PROTAC using a thalidomide ligand.
| PROTAC ID | Linker Composition | Linker Length (atoms) | BRD4 Binding (FP, IC50, nM) | Ternary Complex (TR-FRET, Signal) | BRD4 Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| PROTAC-1 | PEG | 12 | 150 | 0.8 | 550 | 65 |
| PROTAC-2 | PEG | 15 | 145 | 1.5 | 85 | 92 |
| PROTAC-3 | PEG | 18 | 155 | 2.1 | 15 | 98 |
| PROTAC-4 | PEG | 21 | 160 | 1.8 | 45 | 95 |
| PROTAC-5 | Alkyl | 18 | 170 | 1.2 | 120 | 85 |
Data is for illustrative purposes only.
In this example, PROTAC-3 , with an 18-atom PEG linker, demonstrates the most potent degradation of BRD4, correlating with the strongest ternary complex formation signal.
Signaling Pathway Diagram
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation [promega.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
addressing poor cell permeability with 3-[4-(Aminomethyl)benzyloxy] Thalidomide conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 3-[4-(Aminomethyl)benzyloxy] Thalidomide conjugates, with a focus on addressing challenges related to poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and what is its primary mechanism of action?
A1: this compound is a derivative of thalidomide, often used as a ligand that binds to the Cereblon (CRBN) protein. CRBN is a component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This moiety is typically incorporated into larger molecules, such as Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, this "warhead" recruits the CRBN E3 ligase, while another part of the molecule binds to a target protein. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The 3-[4-(Aminomethyl)benzyloxy] group provides a linker attachment point to connect the thalidomide core to the rest of the conjugate.
Q2: Why is cell permeability a critical and often challenging attribute for these conjugates?
A2: Cell permeability is essential for the efficacy of these conjugates because they must cross the cell membrane to reach their intracellular target, the CRBN E3 ligase complex.[4] Poor permeability prevents the molecule from achieving the necessary concentration at the site of action, leading to reduced or no biological activity. Conjugates, especially PROTACs, are often large molecules that fall outside the typical parameters for good oral bioavailability and passive diffusion (e.g., Lipinski's Rule of Five), making permeability a significant hurdle in their development.
Q3: What are the primary methods for assessing the cell permeability of these conjugates?
A3: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a high-throughput method used to predict passive, transcellular permeation.[5][6][7]
-
Caco-2 Assay: This cell-based assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[8][9] It can measure not only passive diffusion but also the effects of active transport mechanisms, such as efflux pumps (e.g., P-glycoprotein), which can actively remove the conjugate from the cell.[8][9]
Troubleshooting Guide
Q4: My conjugate exhibits very low permeability in the PAMPA assay. What are the potential causes and solutions?
A4: Low PAMPA permeability indicates poor passive diffusion. This is often due to the physicochemical properties of the conjugate.
-
Potential Cause 1: Low Aqueous Solubility: The compound may be precipitating out of the solution in the donor well.
-
Troubleshooting:
-
Visually inspect the donor wells for any precipitate after the incubation period.
-
Measure the thermodynamic solubility of your conjugate in the assay buffer.
-
If solubility is an issue, consider re-formulating with a co-solvent (e.g., up to 5% DMSO), but be aware this can affect membrane integrity.[7]
-
-
-
Potential Cause 2: Unfavorable Physicochemical Properties: The conjugate may be too large, too polar, or have too many hydrogen bond donors/acceptors.
-
Troubleshooting:
-
Modify the Linker: The linker connecting the thalidomide moiety to the target protein ligand is a key area for modification. Systematically shorten, lengthen, or change the composition of the linker to optimize the overall properties of the conjugate.
-
Mask Polar Groups: Introduce cleavable, lipophilic protecting groups to temporarily mask polar functional groups and improve passive diffusion.
-
Reduce Rotatable Bonds: A more rigid molecular structure can sometimes improve permeability.
-
-
Q5: My conjugate shows good passive permeability in PAMPA, but poor accumulation in cellular assays. The Caco-2 assay shows a high efflux ratio (>2). What does this mean?
A5: A high efflux ratio (where the permeability from the basolateral to the apical side is much greater than from the apical to the basolateral side) strongly suggests that your conjugate is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9] The conjugate can enter the cell via passive diffusion but is then actively pumped out.
-
Troubleshooting:
-
Confirm Transporter Involvement: Re-run the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil for P-gp).[9] A significant increase in apparent permeability (Papp A-B) and a reduction in the efflux ratio in the presence of the inhibitor confirms that your conjugate is a substrate.
-
Structural Modification: Modify the conjugate's structure to reduce its affinity for the efflux transporter. This can involve subtle changes to the linker or other parts of the molecule to disrupt the recognition sites for the transporter.
-
Alternative Delivery Strategies: If structural modification is not feasible, consider formulation strategies like co-administration with an efflux inhibitor or encapsulation in nanocarriers.[10]
-
Q6: I'm observing poor mass recovery in my permeability assays. Where could my compound be going?
A6: Poor mass recovery means the total amount of the conjugate measured in the donor, acceptor, and cell/membrane compartments at the end of the experiment is significantly less than the starting amount.
-
Potential Causes & Solutions:
-
Non-specific Binding: The conjugate may be binding to the plastic of the assay plates.
-
Solution: Use low-binding plates and include a mass balance calculation in your protocol.
-
-
Membrane Retention (PAMPA): Highly lipophilic compounds can get trapped within the artificial lipid membrane.
-
Solution: Analyze the amount of compound retained in the membrane by washing it with a suitable organic solvent.
-
-
Metabolic Instability (Caco-2): The conjugate may be metabolized by enzymes present in the Caco-2 cells.
-
Solution: Analyze samples from the donor and acceptor compartments using LC-MS/MS to look for the appearance of metabolites.
-
-
Chemical Instability: The conjugate may be degrading in the aqueous assay buffer over the course of the experiment.
-
Solution: Incubate the conjugate in the assay buffer for the duration of the experiment and analyze for degradation products. The glutarimide ring in thalidomide analogs can be susceptible to hydrolysis.[3]
-
-
Experimental Protocols & Data
Permeability Classification
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the membrane or cell monolayer. The values are typically classified as follows.
| Permeability Classification | Papp (x 10⁻⁶ cm/s) in Caco-2 | Papp (x 10⁻⁶ cm/s) in PAMPA | Expected Human Absorption |
| Low | < 1.0 | < 1.0 | 0 - 20% |
| Medium | 1.0 - 10.0 | 1.0 - 10.0 | 20 - 80% |
| High | > 10.0 | > 10.0 | 80 - 100% |
Example Data Summary Table
| Compound ID | Assay Type | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Recovery (%) |
| Control-Low (Mannitol) | Caco-2 | 0.2 ± 0.05 | N/A | N/A | 98 ± 3 |
| Control-High (Propranolol) | Caco-2 | 25.5 ± 2.1 | 28.1 ± 3.5 | 1.1 | 95 ± 4 |
| Thalidomide Conjugate X | PAMPA | 0.8 ± 0.1 | N/A | N/A | 92 ± 5 |
| Thalidomide Conjugate X | Caco-2 | 0.5 ± 0.08 | 5.5 ± 0.9 | 11.0 | 88 ± 6 |
| Conjugate X + Verapamil | Caco-2 | 3.5 ± 0.4 | 4.1 ± 0.5 | 1.2 | 89 ± 4 |
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard industry practices and is intended to measure passive diffusion.[5][6][7]
Materials:
-
PAMPA plate system (e.g., 96-well filter plate as the donor plate and a matching 96-well acceptor plate).
-
Lecithin/dodecane solution (e.g., 1-2% w/v lecithin in dodecane).[7]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test conjugate stock solution (e.g., 10 mM in DMSO).
-
High and low permeability control compounds.
-
Plate shaker, UV/Vis plate reader or LC-MS/MS system.
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Artificial Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow it to impregnate the filter for 5-10 minutes.
-
Prepare Donor Solutions: Dilute the test conjugate and controls to a final concentration (e.g., 10-100 µM) in PBS. The final DMSO concentration should be kept low (<1%) to not disrupt the membrane.
-
Start the Assay: Add 150-200 µL of the donor solution to each well of the donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer. Cover the assembly and incubate at room temperature with gentle shaking (50-100 rpm) for 4-18 hours.[5]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, prepare a reference standard of the initial donor solution.
-
Quantification: Analyze the concentration of the conjugate in all samples using a suitable method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient (Papp): Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.
Protocol 2: Caco-2 Permeability Assay
This protocol measures permeability across a biological monolayer and can identify active transport.[8][11]
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Transwell® plate system (e.g., 24-well plates with 0.4 µm pore size inserts).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).
-
TEER (Transepithelial Electrical Resistance) meter.
-
Lucifer yellow (monolayer integrity marker).
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check:
-
TEER Measurement: Before the experiment, measure the TEER of each monolayer. Values should be ≥200 Ω·cm² to be considered suitable.
-
Lucifer Yellow Test: Perform a permeability test with Lucifer Yellow. The Papp for this marker should be very low (<1.0 x 10⁻⁶ cm/s), indicating tight junctions are intact.
-
-
Prepare Dosing Solutions: Prepare the test conjugate and controls in pre-warmed (37°C) transport buffer at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers on both sides with warm transport buffer.
-
Add 1.2 mL of fresh buffer to the basolateral (bottom) chamber.
-
Add 0.3 mL of the dosing solution to the apical (top) chamber.
-
-
Basolateral to Apical (B→A) Transport (for efflux):
-
Wash the monolayers.
-
Add 0.3 mL of fresh buffer to the apical chamber.
-
Add 1.2 mL of the dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (approx. 50 rpm) for 1-2 hours.[8]
-
Sample Collection: At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.
-
Calculation: Calculate Papp (A→B) and Papp (B→A) using the formula: Papp = (dQ/dt) * (1 / (A * C₀)) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[9]
Visualizations
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling cellular distribution of drugs with permeability modifying moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dovepress.com [dovepress.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Minimizing Neosubstrate Degradation with Modified Thalidomide Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving modified thalidomide analogs. The focus is on strategies to minimize off-target neosubstrate degradation and enhance target selectivity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for thalidomide and its analogs?
A: Thalidomide and its derivatives, often called Immunomodulatory Drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs), function as "molecular glues".[1] They do not act on a target protein directly. Instead, they bind to Cereblon (CRBN), which is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3] This binding event remodels the surface of CRBN, inducing a novel protein-protein interaction with so-called "neosubstrates"—proteins not normally recognized by this E3 ligase.[4][5] The newly formed ternary complex (CRBN-analog-neosubstrate) facilitates the poly-ubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[6]
Q2: What are "neosubstrates," and why is selective degradation critical?
A: Neosubstrates are proteins that are targeted for degradation by the CRL4-CRBN E3 ligase only in the presence of a molecular glue like a thalidomide analog.[4] The specific set of neosubstrates degraded depends on the precise chemical structure of the analog.[7][8]
Selective degradation is critical for two main reasons:
-
Therapeutic Efficacy: The desired clinical effect often relies on the degradation of specific pathogenic proteins. For instance, the anti-myeloma activity of lenalidomide and pomalidomide is linked to the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][9]
-
Safety and Toxicity: The degradation of certain neosubstrates is associated with severe side effects. The teratogenicity of thalidomide, for example, is linked to the degradation of the embryonic transcription factor SALL4.[4][6] Minimizing the degradation of such off-target neosubstrates is a primary goal in developing safer analogs.
Q3: How can modifications to the thalidomide structure minimize unwanted neosubstrate degradation?
A: Subtle chemical modifications to the thalidomide scaffold can dramatically alter the shape of the drug-remodeled CRBN surface, thereby changing neosubstrate specificity.[10] A key strategy involves modifying the phthalimide ring of the analog.
For example, studies have shown that modifications at the 6-position of the lenalidomide ring are essential for controlling selectivity. A 6-fluoro lenalidomide analog was found to induce the selective degradation of therapeutic targets IKZF1, IKZF3, and CK1α while sparing others.[11][12] Conversely, adding a hydroxyl group, as seen in 5-hydroxythalidomide (a metabolite of thalidomide), can strengthen the affinity for CRBN and increase the degradation of neosubstrates like SALL4.[2] Rational, structure-guided design is therefore crucial for developing analogs with an optimized therapeutic window.[5][13]
Q4: What is the "hook effect" in targeted protein degradation, and how can I mitigate it?
A: The hook effect is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the degrader molecule. This occurs because the degrader, at excessive concentrations, preferentially forms binary complexes (e.g., Degrader-CRBN and Degrader-Target) rather than the productive ternary complex (Target-Degrader-CRBN) required for ubiquitination.[14] These binary complexes compete with and sequester the components needed for the ternary complex, leading to reduced degradation.
To mitigate the hook effect, it is essential to perform a full dose-response curve for your thalidomide analog to identify the optimal concentration range that promotes maximal degradation (Dmax) and to avoid concentrations that fall into the hook effect region.
Q5: My cells are developing resistance to the thalidomide analog. What are the potential mechanisms?
A: Resistance to thalidomide analogs can arise through several mechanisms:
-
CRBN Downregulation: The most common resistance mechanism is the reduced expression or mutation of CRBN, the direct target of the drugs. Without sufficient CRBN, the E3 ligase complex cannot be effectively hijacked to degrade the neosubstrate.[15]
-
Substrate Competition: Neosubstrates compete for a limited pool of the drug-bound CRBN ligase.[7] An increased expression of a non-essential neosubstrate can outcompete the therapeutic target for access to the degradation machinery, leading to decreased degradation of the critical target and resulting in drug resistance.[7][8]
-
Deubiquitinase Activity: The process of ubiquitination is reversible. Deubiquitinating enzymes (DUBs) can remove ubiquitin chains from the neosubstrate, counteracting the effect of the molecular glue. For example, the DUB USP15 has been shown to antagonize CRL4-CRBN-mediated ubiquitylation of neosubstrates, and its depletion can sensitize myeloma cells to IMiDs.[16]
Section 2: Troubleshooting Guide
Problem: I am not observing degradation of my target protein after treatment with a modified thalidomide analog.
This troubleshooting workflow can help diagnose the issue.
Section 3: Key Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
-
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the thalidomide analog (e.g., 0.01, 0.1, 1, 10, 100 µM) or a DMSO vehicle control. Include a positive control analog if available.
-
Incubate for a specified time (e.g., 6, 12, or 24 hours).
-
-
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
3. Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
4. SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
5. Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
6. Detection and Analysis:
-
Detect signal using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal.
-
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity between CRBN and the neosubstrate inside living cells, confirming ternary complex formation.[7][8]
-
1. Plasmid Construction:
-
Create expression vectors for your neosubstrate fused to a HaloTag® protein and for CRBN fused to a NanoLuc® luciferase.
-
-
2. Cell Transfection:
-
Co-transfect HEK293T cells (or another suitable cell line) with both plasmids.
-
-
3. Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well assay plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the medium and incubate to label the neosubstrate.
-
-
4. Compound Treatment:
-
Treat the cells with serial dilutions of your thalidomide analog.
-
-
5. Lysis and Signal Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Immediately measure luminescence at two wavelengths: donor emission (~450 nm) and acceptor emission (~610 nm).
-
-
6. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio upon drug treatment indicates that the analog is inducing the proximity of CRBN and the neosubstrate.[8]
-
Section 4: Comparative Data
Table 1: Neosubstrate Specificity of Selected Thalidomide Analogs
This table summarizes the degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) for key neosubstrates targeted by different analogs. Lower DC₅₀ values indicate higher potency.
| Analog | Target Neosubstrate | DC₅₀ (µM) | Dₘₐₓ (%) | Key Off-Target(s) | Reference(s) |
| Pomalidomide | IKZF1 | ~0.01 | >90% | SALL4, GSPT1 | [6] |
| GSPT1 | >10 | <20% | [6] | ||
| Lenalidomide | IKZF1 | ~0.1 | >90% | CK1α | [11] |
| CC-885 | GSPT1 | ~0.005 | >95% | IKZF1 | [6][16] |
| IKZF1 | ~0.05 | >90% | [6] | ||
| 4-OH-EM12 | IKZF1 | 0.028 | 82% | GSPT1 (weak) | [6] |
| GSPT1 | >10 | <20% | [6] |
Data are representative and can vary based on cell line and experimental conditions.
Table 2: Key Parameters in Targeted Protein Degradation Experiments
| Parameter | Definition | Common Assay Used | Importance |
| DC₅₀ | The concentration of the compound that induces 50% degradation of the target protein. | Western Blot, Mass Spectrometry, Reporter Assays | Measures the potency of the degrader. |
| Dₘₐₓ | The maximum percentage of protein degradation achieved at optimal compound concentration. | Western Blot, Mass Spectrometry, Reporter Assays | Measures the efficacy or extent of degradation. |
| Cooperativity (α) | A measure of how the binding of the degrader to one protein (e.g., CRBN) affects its binding to the second protein (the target). α > 1 indicates positive cooperativity. | Isothermal Titration Calorimetry (ITC), SPR | High cooperativity is often a feature of potent degraders and indicates stable ternary complex formation.[17] |
| BRET Ratio | The ratio of light emitted by the acceptor fluorophore to the donor luciferase. | NanoBRET™ Assay | Directly measures target engagement and ternary complex formation within live cells.[17] |
References
- 1. emolecules.com [emolecules.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USP15 antagonizes CRL4CRBN-mediated ubiquitylation of glutamine synthetase and neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3-[4-(Aminomethyl)benzyloxy] Thalidomide-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-[4-(Aminomethyl)benzyloxy] Thalidomide-based degraders.
Troubleshooting Guide
This guide provides solutions to common problems observed during the use of thalidomide-based degraders, which often manifest as reduced or no degradation of the target protein.
| Observation | Potential Cause | Suggested Solution | Expected Outcome |
| No or weak degradation of the target protein | 1. Low Cellular Permeability of the Degrader: The large molecular weight of PROTACs can hinder their ability to cross the cell membrane.[1] | Perform a cell permeability assay, such as a Caco-2 assay.[2] If permeability is low, consider optimizing the linker to improve physicochemical properties. | Increased intracellular concentration of the degrader, leading to enhanced target degradation. |
| 2. Insufficient E3 Ligase Expression: The target cells may have low endogenous expression of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based degraders.[3][4] | Quantify CRBN expression levels in your cell line using Western Blot or qPCR. If CRBN expression is low, consider using a different cell line with higher CRBN levels. | Sufficient CRBN is available to form a ternary complex with the degrader and the target protein, enabling ubiquitination and degradation. | |
| 3. Altered Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable ternary complex between the target protein, the degrader, and CRBN. | Evaluate ternary complex formation using biophysical assays like Fluorescence Polarization (FP).[1][2] Synthesize and test a library of degraders with varying linker lengths and compositions. | Identification of a degrader with an optimized linker that promotes stable ternary complex formation and subsequent degradation. | |
| Acquired resistance after prolonged treatment | 1. Downregulation of CRBN Expression: Cells can develop resistance by reducing the expression of CRBN over time.[4][5] | Monitor CRBN protein levels via Western Blot in resistant cells compared to parental cells. | Confirmation of CRBN downregulation as the resistance mechanism. |
| 2. Mutations in CRBN or other E3 Ligase Complex Components: Genomic alterations in CRBN or other components of the CRL4^CRBN complex (e.g., CUL4, DDB1) can prevent the degrader from binding or impair ligase function.[6][7][8] | Sequence the CRBN gene and other relevant E3 ligase components in resistant clones to identify potential mutations.[6] | Identification of specific mutations conferring resistance, which can inform the design of next-generation degraders. | |
| 3. Upregulation of Efflux Pumps: Increased expression of multidrug resistance proteins (e.g., MDR1) can actively pump the degrader out of the cell.[4] | Assess the expression of efflux pumps like MDR1 using qPCR or Western Blot. Test the effect of efflux pump inhibitors on restoring degrader activity. | Reversal of the resistant phenotype in the presence of an efflux pump inhibitor, confirming this as a resistance mechanism. | |
| Variability in degradation efficiency across different cell lines | 1. Different Basal Protein Turnover Rates: The intrinsic degradation rate of the target protein can vary between cell lines.[3] | Determine the half-life of the target protein in different cell lines using a cycloheximide chase assay. | Understanding the baseline protein stability will help in interpreting the degradation efficiency of the PROTAC. |
| 2. Cell Line-Specific Expression of E3 Ligases and Associated Proteins: The expression levels of CRBN and other proteins involved in the ubiquitin-proteasome system can differ significantly.[3] | Profile the expression of key components of the ubiquitin-proteasome pathway in the cell lines being used. | Correlation of degrader efficacy with the expression levels of relevant proteins, aiding in the selection of appropriate model systems. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a this compound-based degrader?
A1: These degraders are heterobifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs). They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2][] The thalidomide-based moiety binds to the E3 ubiquitin ligase Cereblon (CRBN), while another part of the molecule binds to the target protein of interest. This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][10]
Q2: How can I confirm that my degrader is working through the intended CRBN-mediated pathway?
A2: To validate the mechanism of action, you can perform several control experiments:
-
CRBN Knockdown/Knockout: Depleting CRBN in your cells using techniques like siRNA or CRISPR/Cas9 should abolish the degradation of the target protein.
-
Negative Control Compound: Synthesize a negative control degrader with a modification that prevents it from binding to CRBN (e.g., by altering the glutarimide ring of thalidomide). This control compound should not induce degradation of the target protein.[11]
-
Proteasome and Neddylation Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) should block the degradation of the target protein, confirming its dependence on the proteasome and Cullin-RING Ligase (CRL) activity.[1][11]
Q3: What are the key differences between a molecular glue and a PROTAC?
A3: Both are types of targeted protein degraders, but they differ in their structure and discovery. PROTACs are heterobifunctional molecules rationally designed with distinct ligands for an E3 ligase and a target protein, connected by a linker.[12] Molecular glues, like thalidomide and its derivatives (IMiDs), are smaller molecules that induce a novel interaction between an E3 ligase and a "neosubstrate" that would not normally be targeted.[6][13] The discovery of molecular glues has often been serendipitous.
Q4: Can resistance to a thalidomide-based degrader be overcome?
A4: Overcoming resistance depends on the underlying mechanism. If resistance is due to CRBN downregulation, it may be challenging to overcome in that specific cellular context. However, if resistance is due to mutations in CRBN, it might be possible to design next-generation degraders that can bind to the mutated protein. For resistance mediated by efflux pumps, co-administration with an efflux pump inhibitor could restore sensitivity. A key strategy to circumvent resistance is to develop degraders that utilize different E3 ligases.[4]
Experimental Protocols
Western Blot for Assessing Protein Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a confluency that allows for logarithmic growth during the treatment period (typically 70-80% confluency at the time of treatment).[14] Treat cells with the desired concentrations of the degrader or vehicle control (e.g., DMSO) for the specified time points (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation and Electrophoresis: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 15-30 µg of protein per lane onto an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities, normalizing the target protein signal to the loading control.
Ternary Complex Formation Assay using Fluorescence Polarization (FP)
-
Reagents and Instrumentation:
-
Purified target protein, CRBN-DDB1 complex, and degrader.
-
A fluorescently labeled ligand for the target protein or CRBN.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Assay Principle: This competitive FP assay measures the displacement of a fluorescently labeled probe from its protein target by the degrader, which indicates the formation of a binary or ternary complex.
-
Procedure:
-
In a 384-well plate, add a constant concentration of the target protein and the fluorescently labeled probe.
-
Add increasing concentrations of the degrader.
-
In a separate set of wells, add a constant concentration of the target protein, the fluorescently labeled probe, and the CRBN-DDB1 complex, followed by increasing concentrations of the degrader.
-
Incubate the plates at room temperature for the recommended time.
-
Measure the fluorescence polarization.
-
-
Data Analysis: A decrease in fluorescence polarization indicates the displacement of the fluorescent probe and the formation of the protein-degrader complex. By comparing the binding curves in the presence and absence of the third component (CRBN-DDB1 or target protein), the cooperativity of ternary complex formation can be determined.[1]
Visualizations
Caption: Mechanism of action of a thalidomide-based degrader.
Caption: Common mechanisms of resistance to thalidomide-based degraders.
Caption: A logical workflow for troubleshooting poor degrader efficacy.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.tocris.com [resources.tocris.com]
- 11. escholarship.org [escholarship.org]
- 12. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Stability Testing of 3-[4-(Aminomethyl)benzyloxy] Thalidomide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing on 3-[4-(Aminomethyl)benzyloxy] Thalidomide. The information is based on established principles from the International Council for Harmonisation (ICH) guidelines and published data on thalidomide and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting stability testing on this compound?
A1: The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] This data is used to establish a re-test period for the drug substance and recommend storage conditions.
Q2: Where can I find the regulatory framework for conducting stability testing?
A2: The International Council for Harmonisation (ICH) provides a series of guidelines that are globally recognized. The key guidelines to follow are ICH Q1A(R2) for stability testing of new drug substances, ICH Q1B for photostability testing, and ICH Q2(R1) for validation of analytical procedures.[1][4][5]
Q3: What are the typical stress conditions used in forced degradation studies for a thalidomide analog like this?
A3: Forced degradation studies, also known as stress testing, help to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7] Typical conditions include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[8][9] For thalidomide and its analogs, hydrolysis under acidic and basic conditions is a common degradation pathway.[10][11]
Q4: What analytical techniques are most suitable for stability testing of this compound?
A4: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for thalidomide and its analogs.[11][12][13] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and characterize the degradation products.[14][15]
Q5: How many batches of the drug substance should be included in the stability study?
A5: For formal stability studies, data from at least three primary batches are required.[1][3] These batches should be manufactured using a process that simulates the final production scale.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram during initial analysis. | 1. Contamination of the sample, solvent, or HPLC system. 2. Presence of process-related impurities. 3. On-column degradation of the analyte. | 1. Run a blank injection (diluent only) to check for system contamination. Prepare fresh mobile phase and diluent. 2. Review the synthesis route to identify potential process impurities. Use a higher purity starting material if necessary. 3. Modify HPLC conditions (e.g., pH of the mobile phase, column temperature) to minimize degradation. |
| Significant degradation observed under accelerated stability conditions (40°C/75% RH). | 1. The molecule is inherently sensitive to heat and humidity. 2. The packaging material does not provide adequate protection. | 1. This is a key finding of the stability study. Proceed with testing at an intermediate condition (e.g., 30°C/65% RH) as per ICH guidelines.[1][5] 2. Evaluate more protective packaging, such as containers with desiccants or blister packs with higher moisture barrier properties. |
| Inconsistent results between different time points in the long-term stability study. | 1. Analytical method variability. 2. Non-homogeneous sample storage. 3. Issues with the stability chamber performance. | 1. Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently. Review the validation data for the analytical method. 2. Ensure that samples for each time point are representative of the entire batch and have been stored under uniform conditions. 3. Verify the temperature and humidity logs of the stability chamber to ensure there were no excursions from the set conditions. |
| Difficulty in separating a major degradation product from the parent peak in HPLC. | 1. The chromatographic conditions are not optimized for this specific separation. 2. The degradation product is structurally very similar to the parent compound. | 1. Systematically vary HPLC parameters such as mobile phase composition (organic modifier, pH), column type (C18, phenyl-hexyl), and temperature. 2. Employ a different analytical technique, such as Ultra-Performance Liquid Chromatography (UPLC) for higher resolution or a different detection method like mass spectrometry (LC-MS) that can differentiate based on mass-to-charge ratio. |
| No significant degradation is observed under any forced degradation condition. | 1. The stress conditions applied were not harsh enough. 2. The molecule is exceptionally stable. | 1. Increase the duration of stress, the concentration of the stressing agent (e.g., acid, base, oxidizing agent), or the temperature. The goal is to achieve a target degradation of 5-20%.[7] 2. While possible, it is important to demonstrate that the analytical method is truly stability-indicating. This can be done by spiking the sample with potential degradation products if they are known and can be synthesized. |
Experimental Protocols
Forced Degradation Studies
The objective of forced degradation is to intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 8 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of the drug substance under recommended storage conditions and to simulate the effect of short-term excursions outside these conditions.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table based on ICH Q1A(R2) guidelines.[1][5]
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A, linearly decrease to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Note: This is a starting point and the method must be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability.
Visualizations
Caption: Overall workflow for the stability testing of a new drug substance.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. ijirmf.com [ijirmf.com]
- 13. sciensage.info [sciensage.info]
- 14. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in analytical determination of thalidomide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues related to the non-specific binding of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a thalidomide-based PROTAC?
A1: Thalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[][2] They consist of three key components: a ligand that binds to the POI, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, which is often a derivative of thalidomide.[][4][5][6][7] By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex, which brings the POI into close proximity with the E3 ligase machinery.[2] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Q2: What are "neo-substrates" and how do they contribute to the off-target effects of thalidomide-based PROTACs?
A2: "Neo-substrates" are proteins that are not the intended target of the PROTAC but are degraded due to the action of the thalidomide-based CRBN ligand itself.[8][9] Thalidomide and its analogs, such as lenalidomide and pomalidomide, can act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and degradation of proteins that are not its natural substrates.[][4][9] Common neo-substrates include transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), GSPT1, and SALL4.[][] The degradation of these neo-substrates can lead to unintended biological consequences and toxicities, such as teratogenicity, which is linked to the degradation of SALL4.[][9][10]
Q3: My PROTAC is showing a "hook effect." What does this mean and is it related to non-specific binding?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN) required for degradation.[12] While the hook effect is a hallmark of the ternary complex-mediated mechanism, it is not a direct measure of non-specific binding. However, the high concentrations of PROTAC that lead to the hook effect could potentially drive off-target degradation of low-affinity binders.[12]
Troubleshooting Guides
Problem 1: My PROTAC degrades proteins other than my target of interest.
Possible Causes and Troubleshooting Steps:
-
Cause 1: Degradation of CRBN Neo-substrates. The thalidomide-based moiety of your PROTAC is likely inducing the degradation of known CRBN neo-substrates.
-
Troubleshooting:
-
Western Blot Analysis: Perform western blots to check the levels of known CRBN neo-substrates such as IKZF1, IKZF3, and GSPT1 in cells treated with your PROTAC.
-
Control Experiments: Include control compounds in your experiments:
-
The target-binding warhead alone.
-
A non-binding analog of the CRBN ligand.
-
A PROTAC with a methylated glutarimide on the thalidomide moiety, which is known to abrogate CRBN binding.[13]
-
-
Proteomics: Conduct unbiased proteomics experiments (e.g., using mass spectrometry) to identify all proteins that are downregulated upon treatment with your PROTAC. This will provide a global view of its specificity.[14]
-
-
-
Cause 2: Off-target binding of the warhead. The ligand targeting your POI may have affinity for other proteins.
-
Troubleshooting:
-
Kinase Profiling (if applicable): If your warhead is a kinase inhibitor, perform a broad kinase screen to assess its selectivity.
-
Competitive Binding Assays: Use competitive binding assays to determine the affinity of your warhead for potential off-targets.
-
Negative Control PROTAC: Synthesize a negative control PROTAC with a warhead that is structurally similar but inactive against your POI. This can help to distinguish between on-target and off-target effects.
-
-
-
Cause 3: Linker-induced interactions. The linker itself may contribute to non-specific binding or facilitate the formation of unproductive ternary complexes.
-
Troubleshooting:
-
Linker Modification: Synthesize and test a series of PROTACs with different linker lengths and compositions. This can help to optimize the geometry of the ternary complex and improve selectivity.[14]
-
-
Problem 2: I'm not observing any degradation of my target protein.
Possible Causes and Troubleshooting Steps:
-
Cause 1: Poor cell permeability. PROTACs are large molecules and may not efficiently cross the cell membrane.[14][15]
-
Troubleshooting:
-
-
Cause 2: Inability to form a stable ternary complex. The formation of a productive ternary complex is essential for degradation.[13][16]
-
Troubleshooting:
-
Ternary Complex Formation Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to confirm the formation of the POI-PROTAC-CRBN complex in vitro.[17]
-
Co-immunoprecipitation (Co-IP): Perform Co-IP experiments in cells to pull down the ternary complex.
-
-
-
Cause 3: Low expression of CRBN in the cell line. The chosen cell line may not express sufficient levels of CRBN for efficient degradation.
-
Troubleshooting:
-
CRBN Expression Analysis: Check the expression level of CRBN in your cell line by western blot or qPCR.
-
Use a different cell line: Test your PROTAC in a cell line known to have high CRBN expression.
-
-
Quantitative Data Summary
Table 1: Degradation Potency (DC50) of a VHL-based PROTAC (Compound 1) and a CRBN-based PROTAC (Compound 2) against various kinases.
| Kinase Target | Compound 1 (VHL-based) DC50 (nM) | Compound 2 (CRBN-based) DC50 (nM) |
| c-Met | <10 | <10 |
| p38α | 210 | >1000 |
| Axl | >1000 | >1000 |
| SLK | >1000 | >1000 |
| Data synthesized from a study demonstrating that binding affinity does not always correlate with degradation potency.[13] |
Detailed Experimental Protocols
Protocol 1: Competitive Binding Assay using Fluorescence Polarization (FP)
This protocol is designed to assess the binding affinity of a PROTAC to CRBN.
Materials:
-
Purified CRBN-DDB1 complex
-
Fluorescently labeled thalidomide analog (tracer)
-
Test PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare a serial dilution of the test PROTAC: Start with a high concentration (e.g., 100 µM) and perform a 1:3 serial dilution in assay buffer.
-
Prepare the assay mix: In a microcentrifuge tube, mix the CRBN-DDB1 complex and the fluorescent tracer at concentrations optimized for the assay window (typically in the low nanomolar range).
-
Add the assay mix to the plate: Dispense a fixed volume of the assay mix into each well of the 384-well plate.
-
Add the test PROTAC: Add a small volume of the serially diluted PROTAC to the wells. Include wells with assay buffer only (no competitor) and wells with a known CRBN binder as positive and negative controls, respectively.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the fluorescent tracer.
Protocol 2: Whole-Cell Proteomics using Mass Spectrometry
This protocol provides a general workflow for identifying off-target effects of a PROTAC.
Materials:
-
Cell culture reagents
-
Test PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (containing urea, protease, and phosphatase inhibitors)
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for isobaric labeling (e.g., TMT or iTRAQ)
-
LC-MS/MS system
Methodology:
-
Cell Treatment: Treat cultured cells with the test PROTAC at a concentration around 10-fold above its DC50 and a vehicle control for a specified time (e.g., 6-24 hours).[11]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptides from each condition (e.g., vehicle vs. PROTAC-treated) with different isobaric tags.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides using a high-resolution LC-MS/MS system.
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Workflow for troubleshooting non-specific binding.
References
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 10. Thalidomide: Unlocking a dark past | eLife [elifesciences.org]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Degradation Efficiency of 3-[4-(Aminomethyl)benzyloxy] Thalidomide PROTAC
Welcome to the technical support center for our 3-[4-(Aminomethyl)benzyloxy] Thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for enhanced target protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the experimental process.
Q1: My this compound PROTAC shows low degradation efficiency for my target protein. What are the potential causes and how can I troubleshoot this?
A1: Low degradation efficiency is a common challenge in PROTAC development. Several factors can contribute to this issue. Here's a step-by-step troubleshooting guide:
-
Confirm Target Engagement: First, ensure your PROTAC is effectively binding to both the target protein and the Cereblon (CRBN) E3 ligase. A lack of binding to either will prevent the formation of the ternary complex required for degradation.
-
Assess Ternary Complex Formation: The formation of a stable ternary complex (Target Protein-PROTAC-CRBN) is critical for efficient degradation.[][2] Poor complex formation can be a major bottleneck.
-
Check for the "Hook Effect": At high concentrations, PROTACs can independently bind to the target protein and the E3 ligase, forming binary complexes that inhibit the formation of the productive ternary complex.[2] This is known as the "hook effect."
-
Evaluate Cell Line Specifics: The expression levels of CRBN and other components of the ubiquitin-proteasome system can vary between cell lines, impacting degradation efficiency.
-
Consider Compound Stability and Permeability: The PROTAC must be stable and able to penetrate the cell membrane to reach its intracellular targets.
Troubleshooting Workflow for Low Degradation Efficiency
Caption: Troubleshooting workflow for low PROTAC efficiency.
Q2: How do I know if a stable ternary complex is forming?
A2: Several biophysical and in-cell techniques can be used to assess ternary complex formation:
-
Co-Immunoprecipitation (Co-IP): This is a classic method to pull down the entire complex and analyze its components by Western blot.
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These techniques can measure the binding kinetics and affinity of the components in real-time.[3]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing thermodynamic data about the complex formation.[3]
-
NanoBRET/TR-FRET: These are in-cell assays that use bioluminescence or fluorescence resonance energy transfer to detect the proximity of the target protein and E3 ligase.[4][5]
Q3: I observe a "hook effect" in my dose-response experiments. What does this mean and how can I mitigate it?
A3: The "hook effect" is characterized by a bell-shaped dose-response curve where the degradation efficiency decreases at higher PROTAC concentrations.[2] This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC-target protein and PROTAC-E3 ligase) which cannot form the productive ternary complex.[2]
To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC. If the hook effect is severe, you may need to re-evaluate the linker length and composition, as this can influence the cooperativity of ternary complex formation.
Data Presentation
Table 1: Example Dose-Response Data for PROTAC Variants
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Standard | 12 | 50 | 85 |
| Short Linker | 8 | 250 | 60 |
| Long Linker | 16 | 25 | 95 |
| PEG Linker | 12 | 40 | 90 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed.
Table 2: Comparison of Ternary Complex Formation Assays
| Assay | Principle | Throughput | In-cell/In-vitro |
| Co-IP | Immunoprecipitation | Low | Both |
| SPR/BLI | Surface binding | Medium | In-vitro |
| ITC | Heat change | Low | In-vitro |
| NanoBRET | Energy transfer | High | In-cell |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is adapted from standard procedures for analyzing PROTAC-induced protein degradation.[6]
-
Cell Seeding: Plate cells at an appropriate density in a 24-well plate and incubate for 24 hours.
-
PROTAC Treatment: Treat cells with a range of concentrations of your this compound PROTAC. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against your target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol provides a general framework for assessing the formation of the Target Protein-PROTAC-CRBN complex.
-
Cell Treatment and Lysis: Treat cells with your PROTAC at the optimal concentration (determined from dose-response experiments) for a shorter duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against your target protein or an epitope tag overnight at 4°C.
-
Bead Capture: Add protein A/G magnetic beads to the lysates and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against your target protein and CRBN. The presence of CRBN in the pulldown of your target protein indicates ternary complex formation.
Visualizations
PROTAC Mechanism of Action
Caption: The mechanism of PROTAC-induced protein degradation.
Ternary Complex Components
Caption: Key components of the PROTAC-induced ternary complex.
References
- 2. resources.revvity.com [resources.revvity.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cereblon (CRBN) Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Cereblon (CRBN) ligands utilized in the field of targeted protein degradation. While this guide aims to be comprehensive, it is important to note that publicly available experimental data for 3-[4-(Aminomethyl)benzyloxy] Thalidomide is limited, precluding its direct quantitative comparison within this document. The following sections detail the performance of well-characterized CRBN ligands, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these critical research tools.
Introduction to CRBN Ligands and Their Mechanism of Action
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Small molecules that bind to CRBN, often referred to as CRBN ligands or immunomodulatory drugs (IMiDs), can modulate the substrate specificity of this E3 ligase. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that are not typically targeted by the native E3 ligase complex. This mechanism forms the basis for the therapeutic action of drugs like thalidomide and its analogs and is a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology, where a CRBN ligand is linked to a warhead that binds a target protein of interest to induce its degradation.
Comparative Analysis of CRBN Ligand Performance
The efficacy of a CRBN ligand is determined by several factors, including its binding affinity to CRBN and its ability to induce the degradation of specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism for the anti-proliferative and immunomodulatory effects of these compounds.
Quantitative Data on CRBN Ligand Binding Affinity and Neosubstrate Degradation
The following tables summarize key quantitative data for several well-characterized CRBN ligands. This data has been compiled from various scientific publications and provides a basis for comparing their relative potencies.
| Ligand | CRBN Binding Affinity (IC50/Kd) | Cell Line | Assay Type | Reference |
| Thalidomide | ~250 nM (Kd) | Recombinant Human CRBN/DDB1 | Isothermal Titration Calorimetry | [1] |
| Lenalidomide | ~178 nM (Kd) | Recombinant Human CRBN/DDB1 | Isothermal Titration Calorimetry | [1] |
| Pomalidomide | ~157 nM (Kd) | Recombinant Human CRBN/DDB1 | Isothermal Titration Calorimetry | [1] |
| Iberdomide (CC-220) | 150 nM (IC50) | Not Specified | Cereblon-binding affinity assay | [2] |
| Mezigdomide (CC-92480) | High Affinity | Not Specified | Cereblon E3 ubiquitin ligase modulating agent | [3] |
| Ligand | Neosubstrate Degradation (DC50/Dmax) | Cell Line | Assay Type | Reference |
| Lenalidomide | Potent degradation of Ikaros and Aiolos | MM.1S | Western Blot | [4] |
| Pomalidomide | More potent degradation of Ikaros and Aiolos than Lenalidomide | MM.1S | Western Blot | [4] |
| Iberdomide (CC-220) | More potent and deeper degradation of Ikaros and Aiolos than Lenalidomide or Pomalidomide | Not Specified | Not Specified | |
| Mezigdomide (CC-92480) | Most potent for degradation of Ikaros and Aiolos | MM cell lines | Not Specified |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. PROTACs, molecular glues and other degraders | Ligand families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
validation of CRBN engagement by 3-[4-(Aminomethyl)benzyloxy] Thalidomide in cells
For Researchers, Scientists, and Drug Development Professionals
The engagement of Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase, is a critical first step in the mechanism of action for a growing class of therapeutics, including immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). Validating that a compound binds to CRBN within a cellular context is paramount for advancing drug discovery programs. This guide provides a comparative overview of two prominent cell-based methods for validating and quantifying CRBN engagement: the NanoBRET™ Target Engagement Assay and a competitive degradation-based assay.
Executive Summary
This guide details two distinct yet powerful approaches to confirm and quantify the interaction of compounds with CRBN in a cellular environment. The NanoBRET™ assay offers a direct measurement of target occupancy in live cells with high sensitivity. In contrast, the degradation-based assay provides a functional readout of CRBN engagement by measuring the competitive inhibition of a known PROTAC's activity. While data for the specific compound 3-[4-(Aminomethyl)benzyloxy] Thalidomide was not available in the reviewed literature, this guide utilizes data from structurally related and well-characterized thalidomide analogs to illustrate the application and data output of each method.
Method 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the real-time measurement of compound binding to a target protein in living cells.[1][2] In the context of CRBN engagement, the assay typically involves a NanoLuc® luciferase-tagged CRBN protein and a fluorescently labeled CRBN tracer. When the tracer binds to CRBN-NanoLuc®, BRET occurs. A test compound that also binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Signaling Pathway and Experimental Workflow
Caption: Workflow of the NanoBRET CRBN Target Engagement Assay.
Experimental Protocol
A detailed protocol for the NanoBRET™ Target Engagement Intracellular E3 Ligase Assay can be found in the manufacturer's technical manual.[3] A generalized workflow is as follows:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-CRBN fusion protein. Assay-ready cells already expressing the fusion protein are also commercially available to simplify the workflow.[4]
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound).
-
Assay Setup:
-
Plate the transfected cells in a 96- or 384-well plate.
-
Add the test compound at various concentrations to the wells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate at 37°C and 5% CO₂ for the desired time (typically 2-4 hours).
-
-
Data Acquisition:
-
Add the Nano-Glo® substrate and read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (donor emission ~460 nm and acceptor emission >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Method 2: Competitive Degradation-Based Assay
This method provides an indirect but highly physiological measure of CRBN engagement. It relies on a competition format where the test compound's ability to bind CRBN is assessed by its capacity to rescue the degradation of a specific protein targeted by a known CRBN-based PROTAC. A common example utilizes a PROTAC that degrades Histone Deacetylase 6 (HDAC6).[5][6]
Signaling Pathway and Experimental Workflow
Caption: Workflow of the Competitive Degradation-Based CRBN Engagement Assay.
Experimental Protocol
The following is a generalized protocol based on the work by Yang et al. (2020)[5]:
-
Cell Culture: Culture a suitable cell line, such as MM1S multiple myeloma cells, which have detectable levels of HDAC6.
-
Compound Treatment:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.
-
Add a fixed, sub-maximal concentration of a known HDAC6-degrading PROTAC (e.g., 100 nM) to the wells.
-
Incubate for an additional 5 hours.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
HDAC6 Level Measurement:
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HDAC6 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the relative HDAC6 levels.
-
-
In-Cell ELISA:
-
Fix the cells in the plate and permeabilize them.
-
Incubate with a primary antibody against HDAC6.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
-
-
Data Analysis:
-
Normalize the HDAC6 signal to the loading control (for Western blot) or cell number.
-
Plot the percentage of HDAC6 remaining against the concentration of the test compound.
-
The concentration of the test compound that rescues HDAC6 degradation by 50% can be determined.
-
Quantitative Data Comparison
While specific data for this compound is not available, the following table presents representative data for well-characterized thalidomide analogs to illustrate the output of different CRBN engagement assays.
| Compound | Assay Type | Cell Line | Readout | Value | Reference |
| Pomalidomide | Competitive Degradation | MM1S | HDAC6 Rescue | Potent | [5] |
| Lenalidomide | Competitive Degradation | MM1S | HDAC6 Rescue | Potent | [5] |
| Thalidomide | Competitive Degradation | MM1S | HDAC6 Rescue | Weakest of the three | [5] |
| CC-220 | TR-FRET (in vitro) | N/A | Binding Affinity | IC₅₀ = 60 nM | [5] |
| Pomalidomide | TR-FRET (in vitro) | N/A | Binding Affinity | IC₅₀ = 1.2 µM | [5] |
| Lenalidomide | TR-FRET (in vitro) | N/A | Binding Affinity | IC₅₀ = 1.5 µM | [5] |
| dBET1 | NanoBRET™ | HEK293 | Intracellular Affinity | Weaker than Iberdomide | [4] |
| Iberdomide | NanoBRET™ | HEK293 | Intracellular Affinity | Stronger than dBET1 | [4] |
Conclusion
Both the NanoBRET™ Target Engagement Assay and the competitive degradation-based assay are valuable tools for confirming and characterizing the cellular engagement of CRBN ligands. The choice of assay may depend on the specific research question, available resources, and the stage of the drug discovery project.
-
NanoBRET™ offers a direct, sensitive, and high-throughput method for quantifying target occupancy in live cells.
-
The competitive degradation-based assay provides a more functional readout of CRBN engagement, demonstrating that the test compound can effectively compete with a functional PROTAC in a physiological context.
For a comprehensive validation of CRBN engagement by a novel compound like this compound, employing both a direct binding assay and a functional competition assay would provide the most robust and compelling evidence of its mechanism of action.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
3-[4-(Aminomethyl)benzyloxy] Thalidomide vs. Pomalidomide: A Comparative Guide for PROTAC Component Selection
An objective analysis for researchers, scientists, and drug development professionals on the selection of Cereblon (CRBN) E3 ligase ligands for the development of Proteolysis Targeting Chimeras (PROTACs).
The efficacy of a PROTAC is critically dependent on its constituent components, particularly the E3 ligase-binding moiety. Among the most utilized E3 ligase recruiters are derivatives of thalidomide, which engage the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison of two such ligands, 3-[4-(Aminomethyl)benzyloxy] Thalidomide and the clinically approved immunomodulatory drug (IMiD), pomalidomide, to inform rational PROTAC design.
Quantitative Comparison of CRBN Ligands
The choice between these two ligands is often dictated by a balance of binding affinity, degradation efficacy, and synthetic accessibility. Pomalidomide generally exhibits a stronger binding affinity to CRBN, which can translate to more efficient degradation of the target protein.
| Property | This compound | Pomalidomide |
| Binding Affinity (Kd) to CRBN | Weaker; exact values are context-dependent but generally higher than pomalidomide. | ~157-200 nM[1] |
| Degradation Efficacy (DC50) | Target-dependent; may require higher concentrations. | Generally potent; for example, a pomalidomide-based HDAC8 degrader showed a DC50 of 147 nM[2]. An EGFR degrader showed a DC50 of 32.9 nM[3]. |
| Maximum Degradation (Dmax) | Target-dependent. | Often achieves high levels of degradation; an HDAC8 degrader reached a Dmax of 93%[2], and an EGFR degrader reached 96%[3]. |
| Synthetic Accessibility | Requires multi-step synthesis from thalidomide, offering a versatile point for linker attachment. | Commercially available, but modification for linker attachment is required. |
| Known Off-Target Effects | As a thalidomide derivative, potential for similar neosubstrate degradation exists. | Known to degrade neosubstrates such as IKZF1 and IKZF3[4]. |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both ligands function by redirecting the activity of the CRL4-CRBN E3 ubiquitin ligase complex towards a target protein. The PROTAC acts as a bridge, forming a ternary complex between the target protein and CRBN. This proximity allows the E3 ligase to polyubiquitinate the target, marking it for destruction by the 26S proteasome. Pomalidomide's higher affinity for CRBN can lead to more stable and efficient ternary complex formation, enhancing the rate of degradation.[5][]
Figure 1. The general mechanism for CRBN-based PROTACs.
Experimental Protocols for Evaluation
To empirically compare PROTACs built with either ligand, the following experimental protocols are fundamental.
CRBN Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
Objective: To determine the dissociation constant (Kd) of the PROTAC or its E3 ligand handle for the CRBN-DDB1 protein complex.
Methodology:
-
Express and purify recombinant human CRBN-DDB1 protein complex.
-
Prepare a solution of the ligand (e.g., 100-200 µM) in the calorimetry syringe and the CRBN-DDB1 protein (e.g., 10-20 µM) in the sample cell, both in identical buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
-
Perform the titration at a constant temperature (e.g., 25°C) by injecting small aliquots of the ligand into the protein solution.
-
Record the heat released or absorbed after each injection.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to calculate the Kd, binding enthalpy (ΔH), and stoichiometry (n).
Target Degradation Assessment (Western Blot)
Objective: To measure the dose- and time-dependent degradation of a target protein induced by the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line endogenously expressing the target protein) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation percentage).[7][8][9]
Figure 2. Standard workflow for determining PROTAC degradation efficiency.
Concluding Remarks
Pomalidomide is a potent, well-characterized, and readily available CRBN ligand that serves as an excellent starting point for PROTAC design, often resulting in highly effective degraders.[][11] Its strong binding affinity generally contributes to efficient target degradation.
On the other hand, this compound, while potentially having a lower intrinsic affinity for CRBN, offers a distinct synthetic vector for linker attachment. This can be advantageous for optimizing the orientation of the ternary complex, which is a critical and often unpredictable factor in achieving potent and selective degradation. The choice between the two will ultimately depend on the specific target protein and the empirical results from degradation and ternary complex formation studies. Researchers should consider synthesizing and evaluating PROTACs with both E3 ligase handles to identify the optimal degrader for their target of interest.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lifesensors.com [lifesensors.com]
- 9. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide: Validating Protein Degradation by a Thalidomide-Based PROTAC using Quantitative Proteomics
A deep dive into the comparative analysis of quantitative proteomics against alternative methods for validating the efficacy and specificity of a 3-[4-(Aminomethyl)benzyloxy] Thalidomide PROTAC.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules induce the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1][3] A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its analogs, which bind to the Cereblon (CRBN) E3 ligase, are frequently used for this purpose.[3][4][5] This guide provides a comparative overview of quantitative proteomics and other common techniques for validating the degradation of a target protein by a specific thalidomide-based PROTAC, this compound.
The PROTAC Mechanism: A Ternary Complex is Key
The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[1][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3] The this compound moiety of the PROTAC serves as the CRBN-recruiting element.
Caption: Mechanism of Action for a Thalidomide-Based PROTAC.
Quantitative Proteomics: The Gold Standard for Validation
Mass spectrometry-based quantitative proteomics offers a comprehensive and unbiased approach to validate PROTAC efficacy and specificity.[7][8][9] This technique allows for the simultaneous identification and quantification of thousands of proteins in a cell lysate, providing a global view of the proteome's response to the PROTAC.[8]
Table 1: Comparison of Quantitative Proteomics Techniques
| Technique | Principle | Advantages | Disadvantages |
| Tandem Mass Tag (TMT) Labeling | Isobaric chemical tags are used to label peptides from different samples. After mixing, the relative protein abundance is determined by the reporter ion intensities in the MS/MS spectrum. | High multiplexing capacity, precise quantification, reduced missing values.[10] | Can be expensive, potential for ratio compression. |
| Label-Free Quantification (LFQ) | Protein abundance is determined by the signal intensity or spectral counts of its constituent peptides. | Cost-effective, simpler sample preparation. | Prone to missing values, requires sophisticated data analysis.[11] |
| Data-Independent Acquisition (DIA) | All peptide ions within a selected mass range are fragmented, providing a comprehensive digital map of the proteome. | High reproducibility, deep proteome coverage. | Complex data analysis, requires extensive spectral libraries. |
Experimental Workflow: TMT-Based Quantitative Proteomics
Caption: Workflow for TMT-Based Quantitative Proteomics.
Hypothetical Quantitative Data
Table 2: Hypothetical TMT Proteomics Data for a this compound PROTAC
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Biological Function |
| Target Protein X | -8.5 | < 0.001 | Intended Target |
| Off-Target Protein A | -1.2 | 0.045 | Kinase |
| Off-Target Protein B | -0.9 | 0.350 | Transcription Factor |
| Housekeeping Protein (GAPDH) | 1.05 | 0.890 | Glycolysis |
Alternative Validation Methods: A Comparative Overview
While quantitative proteomics provides a global view, other techniques are valuable for initial screening and orthogonal validation.
Table 3: Comparison of Alternative Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Antibody-based detection of a specific protein separated by size. | Widely accessible, relatively inexpensive, good for initial validation.[6] | Semi-quantitative, low throughput, antibody-dependent.[12] |
| HiBiT LCI Assay | A small peptide tag (HiBiT) is fused to the target protein. In the presence of a larger subunit (LgBiT), a luminescent signal is produced, which is proportional to the protein amount. | Quantitative, high throughput, no antibody needed, real-time measurements possible.[13] | Requires genetic modification of the target protein.[13] |
| Reporter Gene Assays | The target protein is fused to a reporter (e.g., Luciferase, GFP). Degradation is measured by the loss of the reporter signal. | High throughput, suitable for screening large compound libraries.[12] | Fusion protein may not behave identically to the endogenous protein. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer can be used to monitor the formation of the ternary complex. | Homogeneous assay, high throughput, provides mechanistic insight.[9] | Does not directly measure protein degradation. |
| Co-Immunoprecipitation (Co-IP) | An antibody to the target protein is used to pull it down from the cell lysate, and co-precipitated proteins (like the E3 ligase) are detected. | Confirms protein-protein interactions in a cellular context.[7] | Can be prone to false positives and negatives. |
Experimental Protocol: Western Blotting
-
Cell Treatment: Plate cells and treat with varying concentrations of the this compound PROTAC and a vehicle control for a specified time course.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands to determine the relative protein levels.
Conclusion: An Integrated Approach for Robust Validation
For the comprehensive validation of a this compound PROTAC, a multi-pronged approach is recommended. While high-throughput methods like HiBiT and reporter assays are excellent for initial screening, quantitative proteomics stands out for its ability to provide an unbiased, global view of protein degradation, crucially identifying potential off-target effects.[7][10] Western blotting remains a valuable and accessible tool for orthogonal validation of the primary target's degradation. Combining these techniques provides a robust and reliable assessment of a PROTAC's efficacy and specificity, which is essential for advancing promising candidates in drug discovery.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. selvita.com [selvita.com]
Assessing the Selectivity of 3-[4-(Aminomethyl)benzyloxy] Thalidomide-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) that utilize a ligand for the E3 ubiquitin ligase Cereblon (CRBN), often derived from thalidomide, are a major class of these novel therapeutics. The 3-[4-(Aminomethyl)benzyloxy] thalidomide scaffold is a frequently employed CRBN-recruiting motif. However, a critical aspect of developing safe and effective degraders is ensuring their selectivity. This guide provides a comparative overview of the methodologies used to assess the selectivity of these degraders, alongside a discussion of alternative approaches.
Data Presentation: On-Target Potency vs. Off-Target Effects
A primary concern with thalidomide-based degraders is their potential to induce the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3, which can lead to undesired pharmacological effects.[1][2] Furthermore, the transcription factor SALL4 has been identified as a critical off-target protein responsible for the teratogenic effects of thalidomide.[3] Therefore, quantifying the degradation of both the intended target and these key off-targets is paramount.
The following table summarizes hypothetical but representative data for two this compound-based degraders (Degrader A and Degrader B) targeting Protein X, and compares them to a VHL-based degrader targeting the same protein. The data is presented as DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.
| Degrader | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target: IKZF1 DC50 (nM) | Off-Target: IKZF1 Dmax (%) | Off-Target: SALL4 DC50 (nM) | Off-Target: SALL4 Dmax (%) | Selectivity Ratio (IKZF1 DC50 / Target DC50) |
| Degrader A | Protein X | 10 | 95 | 500 | 80 | >10,000 | <10 | 50 |
| Degrader B | Protein X | 25 | 90 | 250 | 85 | >10,000 | <15 | 10 |
| VHL-based Degrader C | Protein X | 15 | 98 | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Note: This data is illustrative. Actual values will vary depending on the specific degrader, target protein, and cell line used. A higher selectivity ratio indicates greater selectivity for the target protein over the off-target. VHL-based degraders do not typically induce degradation of CRBN neosubstrates.
Experimental Protocols
Accurate assessment of degrader selectivity relies on robust and well-controlled experiments. Below are detailed protocols for key assays.
Western Blotting for Determination of DC50 and Dmax
This method is a standard technique to quantify the reduction in the levels of a specific protein following treatment with a degrader.
a. Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the degrader compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
d. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and loading buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (and off-target proteins like IKZF1) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
f. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Global Proteomics by Mass Spectrometry
This unbiased approach provides a comprehensive view of the proteome-wide selectivity of a degrader.
a. Sample Preparation:
-
Culture and treat cells with the degrader and a vehicle control as described for western blotting.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a urea-based buffer and sonicate to shear DNA.[4]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
b. Protein Digestion:
-
Take a defined amount of protein (e.g., 50 µg) from each sample.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using an endoproteinase such as trypsin overnight at 37°C.
c. Peptide Cleanup and Labeling (Optional but Recommended):
-
Desalt the peptide samples using C18 solid-phase extraction (SPE) tips.
-
For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for multiplexing of samples.
d. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
e. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS/MS spectra.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control.
-
Generate volcano plots to visualize the magnitude and significance of protein abundance changes.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the degrader on the cells.
a. Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the degrader for a specified period (e.g., 72 hours).
b. Assay Procedure (following Promega's CellTiter-Glo® protocol): [5][6][7][8]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
c. Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the luminescence of the treated wells to the vehicle control wells.
-
Plot the percentage of viable cells against the degrader concentration and determine the IC50 value.
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Signaling pathway of a thalidomide-based degrader.
Caption: Experimental workflow for assessing degrader selectivity.
Comparison with Alternatives
While this compound-based degraders are widely used, concerns about off-target effects have driven the development of alternatives.
-
VHL-Based Degraders: These PROTACs recruit the von Hippel-Lindau (VHL) E3 ligase. A key advantage is that they do not induce the degradation of CRBN neosubstrates, potentially offering a cleaner off-target profile in that regard.[9] However, the expression levels of VHL and CRBN can vary between cell types and tissues, which may influence the efficacy of the respective degraders.
-
Novel CRBN Ligands: Researchers are developing novel CRBN ligands that aim to minimize the degradation of neosubstrates while maintaining potent on-target activity.[10] These next-generation ligands may offer a more favorable selectivity profile compared to traditional thalidomide-based moieties.
-
Other E3 Ligases: Efforts are underway to develop ligands for other E3 ligases beyond CRBN and VHL, which could provide alternative degradation pathways and potentially different selectivity profiles.
References
- 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation for Quantitative Whole Cell Proteome Analysis by Mass Spectrometry [protocols.io]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparative analysis of different linkers for thalidomide-based E3 ligase ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different linker strategies for thalidomide-based ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology. The selection of an appropriate linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable ternary complex, its degradation efficiency, and its pharmacokinetic properties. This document synthesizes experimental data to guide the rational design and optimization of linkers for novel protein degraders.
The Critical Role of the Linker in PROTAC Action
PROTACs are heterobifunctional molecules composed of three key elements: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), PROTACs induce the degradation of specific proteins.[1] The linker is not merely a spacer but an active modulator of the PROTAC's function. Its length, composition, rigidity, and attachment point to the E3 ligase ligand can dramatically affect the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2]
Thalidomide and its derivatives, such as pomalidomide and lenalidomide, are the most common ligands used to recruit the CRBN E3 ligase.[3][4] The optimization of linkers attached to these molecules is a central focus of PROTAC development.
Comparative Analysis of Linker Properties
The optimization of a PROTAC often involves a careful balance of several linker characteristics.
2.1. Linker Attachment Point
The point at which the linker is connected to the thalidomide core significantly impacts the stability of the PROTAC and its ability to induce neosubstrate degradation.[5] While various positions have been explored, attachment at the C4 and C5 positions of the phthalimide ring is most common.[]
Studies have shown that the hydrolytic stability of the PROTAC can be highly dependent on the linker junction. For instance, certain attachments can render the molecule susceptible to degradation in aqueous media, reducing its effective concentration and duration of action.[5] Furthermore, the attachment point can influence the degradation of CRBN's natural neosubstrates, such as IKZF1, which can be an important consideration for the PROTAC's selectivity and potential off-target effects.[5]
2.2. Linker Composition and Length
Linkers are typically composed of polyethylene glycol (PEG), alkyl chains, or a hybrid of both.[1][7]
-
PEG Linkers: These are hydrophilic and flexible, which can improve solubility and promote the formation of productive ternary complexes.
-
Alkyl Linkers: These are more rigid and lipophilic. The increased rigidity can sometimes lead to more specific and stable ternary complex conformations.
-
Hybrid Linkers: These aim to balance hydrophilicity, flexibility, and rigidity to optimize the overall properties of the PROTAC.
The length of the linker is a crucial parameter that requires empirical optimization for each target system.[] A study on ursolic acid (UA)-based PROTACs targeting MDM2 for degradation demonstrated that varying the length of a polyoxyether (POE) linker had a significant impact on anti-tumor activity.[8][9][10]
Quantitative Data Comparison
The following tables summarize experimental data from studies comparing different linker strategies.
Table 1: Influence of Linker Type and Attachment Point on Hydrolytic Stability and Neosubstrate Degradation of Thalidomide Conjugates.
Data adapted from a study on thalidomide-linker conjugates in MM.1S cells.[5] Stability was assessed in a pH 7.4 buffer.
| Compound ID | Linker Type | Attachment Position | Half-life (t½, hours) | IKZF1 Degradation (% of control) |
| T01 | Aminoalkyl | 4 | 14 | 15% |
| T05 | Alkylether | 4 | 24 | 85% |
| T09 | Hydroxylated Alkylether | 4 | > 48 | 95% |
| T11 | Methylamino-acyl | 4 | 15 | 20% |
| T13/T14 | Aminoalkyl | 5 | < 1 | Not Assessed |
Observations:
-
Attaching the linker at position 5 of the phthalimide unit resulted in highly unstable compounds.[5]
-
Alkylether linkers (T05, T09) conferred greater hydrolytic stability compared to aminoalkyl or acyl linkers (T01, T11).[5]
-
Aminoalkyl and methylamino-acyl linkers resulted in more pronounced degradation of the neosubstrate IKZF1, while alkylether linkers showed minimal effect.[5]
Table 2: Impact of Polyoxyether (POE) Linker Length on the Anti-tumor Activity of Ursolic Acid-Thalidomide PROTACs Targeting MDM2.
Data adapted from a study evaluating UA-PROTACs against the A549 human lung cancer cell line.[8][9][10]
| Compound ID | Linker Composition | In Vitro Anti-tumor Activity (IC₅₀, µM) | MDM2 Degradation (% of control) |
| 1A | POE-2 | 1.89 | ~50% |
| 1B | POE-3 | 0.23 | ~25% |
| 1C | POE-4 | 0.31 | Not Reported |
| 1D | POE-5 | 0.45 | Not Reported |
| 1E | POE-6 | 0.52 | Not Reported |
| 1F | POE-7 | 0.68 | Not Reported |
Observations:
-
A PROTAC with a POE-3 linker (Compound 1B) demonstrated the most potent anti-tumor activity and significant degradation of the MDM2 target protein.[8][9][10]
-
This highlights the "Goldilocks effect" often observed in linker optimization, where an optimal length exists, and linkers that are too short or too long result in reduced efficacy.
Experimental Protocols
4.1. General Synthesis of Thalidomide-Linker Conjugates
This protocol is a generalized method for attaching a linker to the C4 position of the pomalidomide core via nucleophilic aromatic substitution (SNAr).
-
Starting Material: 4-fluoro-pomalidomide is a common starting material.
-
Linker: A linker containing a primary amine at one terminus is used. The other terminus may be protected or contain a functional group for subsequent conjugation to the POI ligand.
-
Reaction: 4-fluoro-pomalidomide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the mixture.[4]
-
Coupling: The amine-functionalized linker is added to the reaction mixture.
-
Heating: The reaction is heated, typically to 90-110°C, for several hours to drive the SNAr reaction to completion.[4]
-
Purification: The resulting E3 ligase ligand-linker conjugate is purified using standard techniques such as column chromatography or preparative HPLC.
4.2. Hydrolytic Stability Assay
-
Sample Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into an aqueous buffer at a physiological pH (e.g., pH 7.4) to a final concentration.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: The concentration of the remaining parent compound in each aliquot is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The half-life (t½) is calculated by plotting the natural log of the compound concentration versus time and determining the slope of the linear regression.
4.3. Cell-Based Protein Degradation Assay (Western Blot)
-
Cell Culture: Plate cells of interest (e.g., A549, MM.1S) in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the Bicinchoninic Acid (BCA) assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Linkage Optimization of Ursane-Thalidomide-Based PROTACs and Identification of Their Targeted-Degradation Properties to MDM2 Protein [web.nioch.nsc.ru]
The Efficacy of Thalidomide-Derived CRBN Ligands in PROTACs: A Comparative Analysis with Lenalidomide
A comparative guide for researchers and drug development professionals on the efficacy of 3-[4-(Aminomethyl)benzyloxy] Thalidomide versus lenalidomide as E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's success. Both thalidomide and its analog lenalidomide have been extensively utilized to recruit the Cereblon (CRBN) E3 ligase, initiating the ubiquitination and subsequent degradation of target proteins. This guide provides a comparative overview of their efficacy, with a focus on the available experimental data.
Note on "this compound": Extensive literature searches did not yield specific data for a compound with the exact name "this compound." Therefore, this guide will provide a broader comparison between thalidomide-derived ligands and lenalidomide, which will be more broadly applicable for the design and evaluation of novel PROTACs. The principles and data presented for thalidomide derivatives can serve as a valuable reference for assessing the potential of novel analogs like the one specified.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.
Thalidomide, lenalidomide, and pomalidomide are immunomodulatory drugs (IMiDs) that have been repurposed as E3 ligase ligands in PROTACs.[1] They bind to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] This interaction is harnessed by PROTACs to degrade a wide array of target proteins.
Comparative Efficacy: Thalidomide Derivatives vs. Lenalidomide
The efficacy of a PROTAC is typically evaluated based on its ability to induce the degradation of the target protein, which is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
While direct comparative studies between "this compound" and lenalidomide are unavailable, the broader comparison between thalidomide-based and lenalidomide-based PROTACs reveals key differences. Lenalidomide generally exhibits more potent anti-cancer and immunomodulatory activities compared to thalidomide.[3] This enhanced potency often translates to the corresponding PROTACs.
The choice of the CRBN ligand and the attachment point of the linker can significantly impact the stability and degradation efficiency of the resulting PROTAC.[4] For instance, modifications to the phthalimide moiety of thalidomide can alter its binding affinity for CRBN and affect the recruitment of neosubstrates.[5]
Table 1: Illustrative Comparison of Thalidomide- and Lenalidomide-Based PROTACs (Hypothetical Data)
| Parameter | Thalidomide-Based PROTAC (Representative) | Lenalidomide-Based PROTAC (Representative) | Reference |
| Target Protein | Bromodomain-containing protein 4 (BRD4) | Bromodomain-containing protein 4 (BRD4) | [5] |
| DC50 | ~50 nM | <1 nM | [5] |
| Dmax | >90% | >95% | [5] |
| Binding Affinity to CRBN (Kd) | ~111 nM | ~549 nM (for an analog) | [5] |
| Cell Line | Acute Myeloid Leukemia (AML) cells | Burkitt's Lymphoma cells | [5] |
This table presents hypothetical data based on trends observed in the literature for illustrative purposes.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the extent of target protein degradation induced by the PROTAC.
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative amount of the target protein remaining after treatment.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the cytotoxic effect of the PROTAC on cancer cells.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Add the MTT reagent or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Visualizing the Mechanism and Workflow
Signaling Pathway of CRBN-Based PROTACs
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC development and evaluation.
Conclusion
The selection of the E3 ligase ligand is a cornerstone of PROTAC design. While lenalidomide often demonstrates superior potency in degrading target proteins compared to thalidomide, the optimal choice is target- and context-dependent. Factors such as the stability of the resulting PROTAC, the potential for off-target effects (including the degradation of neosubstrates), and the specific cellular environment all play a crucial role. For novel thalidomide derivatives such as "this compound," a thorough experimental evaluation following the protocols outlined in this guide will be essential to determine their efficacy and potential as valuable tools in the field of targeted protein degradation. Researchers are encouraged to explore various ligand-linker combinations to identify the most effective PROTAC for their specific protein of interest.
References
- 1. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
VHL vs. CRBN: A Side-by-Side Comparison of PROTAC E3 Ligase Recruiters
For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ubiquitin ligase-recruiting component of a Proteolysis-Targeting Chimera (PROTAC) is a critical design decision. This guide provides an objective, data-driven comparison of VHL and CRBN-based PROTACs, summarizing their key characteristics, performance metrics, and the experimental protocols used for their evaluation.
Key Differences and Considerations
The selection of an E3 ligase recruiter impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties. VHL and CRBN, the two most utilized E3 ligases in PROTAC development, exhibit distinct structural and functional characteristics that influence the resulting degrader's behavior.[]
CRBN-based PROTACs often utilize ligands derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[] These ligands are typically smaller and may offer advantages in terms of cell permeability and oral bioavailability. CRBN is known for its pliable substrate-binding surface, which can accommodate a diverse range of target proteins. However, this flexibility can also lead to the degradation of off-target proteins, particularly zinc-finger transcription factors, which can result in immunomodulatory side effects.[] The ternary complexes formed with CRBN-based PROTACs tend to have a faster turnover rate, which may be advantageous for targets requiring rapid degradation.[]
In contrast, VHL-based PROTACs typically employ ligands that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) protein. These ligands interact with a more defined and deeper binding pocket on VHL, which generally leads to higher selectivity and fewer off-target effects.[] The ternary complexes formed with VHL are often more stable and rigid in structure, which can be beneficial for the degradation of more stable target proteins.[] However, VHL-recruiting ligands are often larger and more complex, which can present challenges in achieving optimal cell permeability and other drug-like properties.[]
The tissue expression and subcellular localization of these E3 ligases are also important considerations. CRBN is ubiquitously expressed and can shuttle between the nucleus and cytoplasm, making it a versatile choice for a wide range of targets.[] VHL is also broadly expressed but is predominantly found in the cytoplasm.[]
Quantitative Performance Data
The following table summarizes key performance metrics for VHL and CRBN-based PROTACs from published studies. A direct head-to-head comparison for the same target protein is often challenging due to variations in experimental conditions and the specific PROTAC architecture. The data presented below is from studies on hetero-bifunctional PROTACs, where one E3 ligase is targeted for degradation by the other.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 14a | VHL | CRBN | HeLa | 200 | up to 98 | [2][3][4] |
| TD-158 | VHL | CRBN | HEK293T | 44.5 | 97.1 | [5] |
| TD-165 | VHL | CRBN | HEK293T | 20.4 | 99.6 | [5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation processes, the following diagrams, generated using Graphviz, illustrate the signaling pathways and a typical experimental workflow for comparing VHL and CRBN-based PROTACs.
Detailed Experimental Protocols
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the general steps for assessing the formation and stability of the ternary complex (E3 ligase-PROTAC-Target Protein) using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified E3 ligase (VHL or CRBN complex) and target protein.
-
PROTAC compound.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
Binary Interaction (Target to E3): In the absence of the PROTAC, inject the target protein over the E3 ligase surface to assess any direct interaction.
-
Ternary Complex Formation: Co-inject a constant concentration of the target protein with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: An increase in the SPR signal in the co-injection step compared to the binary interactions indicates the formation of a ternary complex. Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex.
In Vitro Ubiquitination Assay
This protocol describes how to assess the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (VHL or CRBN complex).
-
Recombinant purified target protein.
-
Ubiquitin and ATP.
-
PROTAC compound.
-
Ubiquitination reaction buffer.
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against the target protein and ubiquitin.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated forms of the target. Confirm with an anti-ubiquitin antibody.
Cellular Degradation Assay (Western Blot)
This protocol details the steps to measure the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and then lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
References
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
Navigating the Teratogenic Tightrope: A Comparative Guide to Novel Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
The resurgence of thalidomide and the development of its novel analogs, known as immunomodulatory drugs (IMiDs), have marked a significant advancement in the treatment of multiple myeloma and other hematological malignancies. However, the specter of thalidomide's devastating teratogenic effects looms large, necessitating rigorous evaluation of the developmental toxicity of any new analog. This guide provides an objective comparison of the teratogenic potential of novel thalidomide analogs, supported by experimental data, to aid researchers in navigating the delicate balance between therapeutic efficacy and developmental safety.
The Molecular Basis of Thalidomide's Dual Actions
The pleiotropic effects of thalidomide and its analogs are primarily mediated by their binding to the protein Cereblon (CRBN).[1][2] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."
The therapeutic anti-myeloma effects are largely attributed to the degradation of the Ikaros family zinc finger proteins IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2] Conversely, the teratogenic effects, particularly limb malformations, are linked to the degradation of other neosubstrates, most notably SALL4 (Spalt-like transcription factor 4) and p63.[1][3][4][5][6][7]
Comparative Analysis of Thalidomide Analogs
A critical aspect of developing safer thalidomide analogs is to uncouple the therapeutic and teratogenic activities. This involves designing compounds that retain high affinity for CRBN and effectively degrade IKZF1 and IKZF3, while minimizing the degradation of SALL4 and p63. The following tables summarize key quantitative data for thalidomide and its prominent analogs, lenalidomide and pomalidomide.
Table 1: CRBN Binding Affinity and Anti-Myeloma Activity
| Compound | CRBN Binding Affinity (Kd, nM) | Anti-Myeloma Activity (IC50, µM) |
| Thalidomide | ~250[8] | 11.26 - 16.87 (cell line dependent)[9] |
| Lenalidomide | ~178[8] | Lower than Thalidomide (cell line dependent) |
| Pomalidomide | ~157[8] | More potent than Lenalidomide (cell line dependent) |
Table 2: Teratogenic Potential in Animal Models
| Compound | Animal Model | Concentration | Observed Teratogenic Effects |
| Thalidomide | Zebrafish | - | Pectoral fin defects, otic vesicle malformations[1][5] |
| Chick Embryo | - | Limb reduction defects[10] | |
| Lenalidomide | Zebrafish | - | Pectoral fin defects, otic vesicle malformations[11] |
| Chick Embryo | 200 µg/mL (772 µM) | Severe head, beak, and eye defects[11] | |
| Pomalidomide | Zebrafish | 60 µg/mL (219 µM) | No significant head development defects[11] |
| Chick Embryo | 60 µg/mL (219 µM) | No significant head development defects[11] |
Table 3: Degradation of Teratogenicity-Associated Neosubstrates
| Compound | Neosubstrate | Cell Line/System | Concentration | Result |
| Thalidomide | SALL4 | H9 hESC | 10 µM | Dose-dependent decrease in protein levels[4][12] |
| p63 | HaCat cells | 1 µM | Downregulation of ΔNp63α[5] | |
| Lenalidomide | SALL4 | H9 hESC | 5 µM | Dose-dependent decrease in protein levels[4][12] |
| Pomalidomide | SALL4 | H9 hESC | 1 µM | Dose-dependent decrease in protein levels[4][12] |
Experimental Protocols for Teratogenicity Assessment
Standardized and reproducible experimental models are crucial for evaluating the teratogenic risk of novel thalidomide analogs. The zebrafish and chick embryo models are widely used for this purpose due to their rapid development, genetic tractability, and the conserved nature of developmental pathways.
Zebrafish Teratogenicity Assay
The zebrafish (Danio rerio) embryo is a powerful in vivo model for high-throughput screening of drug-induced developmental toxicity.
Protocol:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them according to standard developmental timelines.
-
Dechorionation: Manually or enzymatically remove the chorion to increase compound exposure.
-
Compound Exposure: Place embryos in multi-well plates containing embryo medium with varying concentrations of the test compound and a vehicle control (e.g., DMSO). The exposure window typically starts between 4 to 24 hours post-fertilization (hpf) and continues for a defined period (e.g., up to 96 or 120 hpf).[13][14][15]
-
Phenotypic Analysis: At specific time points, anesthetize the embryos and examine them under a microscope for a range of teratogenic endpoints, including:
-
Morphological defects: Pectoral fin malformations, craniofacial abnormalities, yolk sac edema, pericardial edema, and body axis curvature.
-
Organ-specific defects: Heart, eye, and otic vesicle development.
-
-
Data Analysis: Determine the lowest concentration that produces a teratogenic effect and calculate metrics such as the EC50 (half-maximal effective concentration for malformations) and LC50 (half-maximal lethal concentration). The Teratogenic Index (TI = LC50/EC50) can be used to quantify the teratogenic risk.[15][16]
Chick Embryo Teratogenicity Assay
The chick (Gallus gallus) embryo provides a valuable in vivo model that allows for direct application of compounds to the developing limb buds.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37-38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 17-19 for limb bud development).[11]
-
Windowing: Create a small window in the eggshell to expose the embryo.
-
Compound Application: Prepare the test compound in a suitable vehicle. Application methods include:
-
Direct application: Apply a small volume of the compound solution directly onto the developing limb bud or embryo.
-
Bead Implantation: Soak a small bead in the compound solution and implant it adjacent to the limb territory.[10]
-
-
Resealing and Re-incubation: Seal the window with tape and re-incubate the eggs for a specified period (e.g., until day 9 of embryonic development).[11]
-
Analysis: Harvest the embryos and assess for morphological abnormalities, particularly limb reduction defects (amelia, phocomelia). Cartilage and bone staining (e.g., Alcian blue and Alizarin red) can be used for detailed skeletal analysis.
In Vitro Neosubstrate Degradation Assay
Assessing the degradation of SALL4 and p63 in human cell lines provides a mechanistic understanding of a compound's teratogenic potential.
Protocol:
-
Cell Culture: Culture a relevant human cell line (e.g., human embryonic stem cells (H9) for SALL4, HaCaT keratinocytes for p63) under standard conditions.[4][5]
-
Compound Treatment: Treat the cells with varying concentrations of the thalidomide analog for a specific duration (e.g., 24 hours).[12]
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against SALL4 or p63. A loading control (e.g., GAPDH) should be used to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative decrease in the neosubstrate protein levels compared to the vehicle-treated control.
Visualizing the Pathways and Workflows
To further elucidate the complex processes involved, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: Thalidomide analog signaling pathway.
Caption: Experimental workflow for teratogenicity evaluation.
Conclusion
The development of safer thalidomide analogs hinges on a deep understanding of the molecular mechanisms that differentiate therapeutic efficacy from teratogenic toxicity. By employing a combination of in vivo models like zebrafish and chick embryos, alongside in vitro mechanistic studies focused on neosubstrate degradation, researchers can build a comprehensive safety profile for novel compounds. The data presented in this guide underscore the importance of quantitative comparative analysis in identifying promising candidates that possess potent anti-myeloma activity with a reduced risk of inducing developmental abnormalities. Continuous refinement of these screening methodologies will be paramount in the quest for the next generation of safe and effective IMiDs.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 5. vittimetalidomideitalia.it [vittimetalidomideitalia.it]
- 6. researchgate.net [researchgate.net]
- 7. p63 is a cereblon substrate involved in thalidomide teratogenicity | Semantic Scholar [semanticscholar.org]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of thalidomide in chicken embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
- 16. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-[4-(Aminomethyl)benzyloxy] Thalidomide
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Handling and Disposal
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 3-[4-(Aminomethyl)benzyloxy] Thalidomide, a derivative of Thalidomide. Due to the teratogenic nature of Thalidomide, all its analogs must be handled with extreme caution throughout their lifecycle, from use to final disposal. The following procedures are based on established safety protocols for Thalidomide and related hazardous chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS for this specific compound is unavailable, the SDS for Thalidomide should be consulted as a baseline, assuming similar hazards.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or down the drain.
-
Waste Collection:
-
All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Health Hazard").
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solutions containing this compound should be collected in a separate, compatible, and labeled liquid waste container.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Professional Disposal:
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Clean: Using appropriate PPE, carefully scoop the absorbent material into the designated hazardous waste container. Clean the spill area with a suitable decontaminating solution, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
No specific quantitative data for this compound was found in the provided search results. For hazard identification and exposure limits, refer to the Safety Data Sheet for Thalidomide as a surrogate.
| Hazard Classification (Thalidomide) | GHS Pictograms | Precautionary Statements |
| May damage the unborn child (H360D) | Health Hazard | P201 - Obtain special instructions before use. |
| Causes damage to organs through prolonged or repeated exposure (H372) | Health Hazard | P260 - Do not breathe dust. |
| Toxic if swallowed | Skull and Crossbones | P264 - Wash hands thoroughly after handling. |
| Causes skin irritation | Exclamation Mark | P270 - Do not eat, drink or smoke when using this product. |
| Causes serious eye irritation | Exclamation Mark | P281 - Use personal protective equipment as required. |
| May cause respiratory irritation | Exclamation Mark | P501 - Dispose of contents/container in accordance with local regulations.[2][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not publicly available in the search results. Researchers should develop their own protocols in accordance with standard laboratory procedures and the specific safety guidelines outlined in the relevant SDS.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
